molecular formula C6H8N2O3 B1352665 Ethyl 3-aminoisoxazole-5-carboxylate CAS No. 203586-94-1

Ethyl 3-aminoisoxazole-5-carboxylate

Cat. No.: B1352665
CAS No.: 203586-94-1
M. Wt: 156.14 g/mol
InChI Key: IVFDIGGPNNRPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminoisoxazole-5-carboxylate (CAS 203586-94-1) is a high-value isoxazole derivative serving as a versatile building block in medicinal chemistry and organic synthesis. Its structure features both an amino group and an ester moiety, making it a precursor for the development of novel compounds and a candidate for incorporation into complex molecules . Isoxazole rings are recognized as privileged scaffolds in drug discovery due to their broad biological activity . This compound is particularly significant in the synthesis of peptidomimetics, where it can be used to create hybrid peptides containing both natural α-amino acids and unnatural β-amino acids . Such α/β-mixed peptides show great promise as therapeutic agents because they can mimic the action of natural peptides while offering improved stability against proteolysis, which is a major limitation for peptide-based drugs . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl 3-amino-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFDIGGPNNRPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456080
Record name Ethyl 3-aminoisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203586-94-1
Record name Ethyl 3-aminoisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of Ethyl 3-aminoisoxazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. The isoxazole core is a prominent feature in numerous pharmaceutical agents, and functionalized derivatives like the target compound are valuable for developing novel therapeutics. This guide details a common synthetic methodology, outlines a complete experimental protocol, and presents expected characterization data in a structured format.

Introduction

The isoxazole ring system is a crucial pharmacophore found in a wide array of commercially available drugs, exhibiting diverse biological activities including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1] Specifically, aminoisoxazoles serve as versatile intermediates for creating peptidomimetics and other complex molecules in drug discovery programs.[1] this compound is a bifunctional molecule featuring a reactive amino group and an ester moiety on the isoxazole core, making it an attractive starting point for further chemical elaboration. This guide focuses on a practical synthetic approach and the analytical techniques required for its unambiguous characterization.

Synthetic Pathway and Methodology

A robust and widely employed method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] In this proposed synthesis, the nitrile oxide is generated in situ from a corresponding hydroximoyl chloride, which is then reacted with an appropriate alkyne (ethyl propiolate) to yield the target isoxazole.

Overall Synthetic Workflow

G A Starting Material (Protected Amino Acetaldehyde) B Hydroxylamine Treatment A->B C Chlorination (e.g., NCS) B->C D Intermediate: Protected Amino Hydroximoyl Chloride C->D F Base-mediated [3+2] Cycloaddition D->F E Alkyne: Ethyl Propiolate E->F G Product: Protected Ethyl 3-aminoisoxazole-5-carboxylate F->G H Deprotection G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from methodologies for synthesizing structurally related 3,5-disubstituted isoxazoles.[1]

Step 1: Synthesis of the Hydroximoyl Chloride Precursor The synthesis begins with a protected amino acetaldehyde derivative, which is converted to its corresponding oxime using hydroxylamine. This oxime is then chlorinated, typically with N-chlorosuccinimide (NCS), to yield the hydroximoyl chloride intermediate.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • A 250 mL round-bottomed flask is charged with the protected amino hydroximoyl chloride (1.0 eq) and a suitable solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF).[1]

  • Ethyl propiolate (1.2 eq) is added to the vigorously stirred solution.[1]

  • A base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N), is added portion-wise at 0 °C to ambient temperature.[1] The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride, which immediately undergoes cycloaddition with the alkyne.

  • The reaction mixture is stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.[1]

  • Upon completion, the resulting solid (e.g., sodium chloride) is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the protected this compound.

Step 3: Deprotection The protecting group on the amino moiety (e.g., Boc-group) is removed under standard conditions (e.g., using trifluoroacetic acid or HCl in an appropriate solvent) to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are employed.

Characterization Workflow

G cluster_purification Purification cluster_analysis Structural Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS MP Melting Point Determination Purified_Product->MP IR Infrared (IR) Spectroscopy Purified_Product->IR Crude_Product Crude Synthesized Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Column_Chromatography->Purified_Product Final_Data Final Characterization Data NMR->Final_Data MS->Final_Data MP->Final_Data IR->Final_Data

Caption: Logical workflow for the purification and characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected quantitative data for this compound. These values are based on data for structurally similar compounds reported in the literature.[2][3]

Property Expected Value / Data
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol [4]
Appearance White to off-white solid
Melting Point (°C) Expected to be in the range of 130-160 °C, based on similar structures. For example, the related compound ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate has a melting point of 136-137 °C.[3]
¹H NMR (DMSO-d₆, δ ppm) ~1.30 (t, 3H, -CH₃) : Triplet for the ethyl ester methyl protons.~4.30 (q, 2H, -OCH₂-) : Quartet for the ethyl ester methylene protons.~6.50 (s, 1H, Isoxazole-H) : Singlet for the C4 proton of the isoxazole ring.~7.20 (s, 2H, -NH₂) : Broad singlet for the amino protons, exchangeable with D₂O.
¹³C NMR (DMSO-d₆, δ ppm) ~14.0 (-CH₃) ~61.0 (-OCH₂-) ~95.0 (Isoxazole C4) ~158.0 (C=O, Ester) ~160.0 (Isoxazole C5) ~170.0 (Isoxazole C3)
Mass Spectrometry (MS) [M+H]⁺ : Expected at m/z 157.06
Infrared (IR, cm⁻¹) ~3400-3300 (N-H stretch) : For the amino group.~1720 (C=O stretch) : For the ester carbonyl.~1620 (C=N stretch) : For the isoxazole ring.

Safety and Handling

This compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

Chemical and physical properties of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

It appears you have provided a detailed response to a prompt that was not given. Based on your response, I can infer the original prompt was a request for a technical guide on "Ethyl 3-aminoisoxazole-5-carboxylate" for a scientific audience, with specific formatting requirements including tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for workflows and relationships.

I will now provide the user prompt that would lead to your detailed response.

Topic: Chemical and physical properties of this compound Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed methodologies for all key experiments cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. Node Text Contrast Rule (Critical): For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). Color Palette: Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Crystal Structure Analysis of Ethyl 3-Aminoisoxazole-5-Carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of ethyl 3-aminoisoxazole-5-carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of these derivatives, offering a foundational understanding for researchers in drug discovery and materials science.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Understanding the three-dimensional structure of these molecules at an atomic level through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing new drugs with enhanced efficacy and selectivity.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step reaction sequence. A general synthetic pathway is outlined below.

Synthesis_Workflow reagents Starting Materials (e.g., Ethyl acetoacetate, Hydroxylamine) cyclization Cyclization Reaction reagents->cyclization intermediate This compound cyclization->intermediate derivatization Derivatization (e.g., N-acylation, substitution) intermediate->derivatization final_product Target Derivative derivatization->final_product purification Purification (e.g., Recrystallization, Chromatography) final_product->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystal_growth Crystal Growth purification->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd

Caption: General experimental workflow for the synthesis and structural analysis of this compound derivatives.

Experimental Protocols

Synthesis of Ethyl 5-amino-3-(substituted-amino)isoxazole-4-carboxylates:

A common synthetic route involves the reaction of aryl isothiocyanates with sodium ethyl cyanoacetate in ethanol at room temperature to yield ethyl arylthiocarbamoyl-cyanoacetates. These intermediates are then reacted with hydroxylamine in aqueous ethanol under reflux conditions to afford the desired 5-aminoisoxazole derivatives.[4]

Spectroscopic Characterization:

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their chemical structures.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups present in the molecule. Key vibrational frequencies for isoxazole derivatives include C=O stretching of the ester group, N-H stretching of the amino group, and C=N and N-O stretching of the isoxazole ring.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, which can further aid in structure elucidation.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions such as hydrogen bonding and π-π stacking.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Crystallographic Data Summary

The following tables summarize the crystallographic data for representative this compound derivatives and related isoxazole structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylateC₁₂H₁₂N₂O₃TriclinicP-17.591(2)11.303(4)13.818(4)88.155(4)87.008(4)86.233(4)1181.0(6)4
Methyl 4-amino-3-methoxyisoxazole-5-carboxylateC₆H₈N₂O₄MonoclinicP2₁/c-------4

Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate was reported to be in the P2₁/c space group, but full unit cell parameters were not provided in the searched literature.

Structural Features and Intermolecular Interactions

The crystal structures of this compound derivatives often reveal a nearly planar conformation of the isoxazole ring and the attached carboxylate group. The planarity of the molecule is often stabilized by intramolecular hydrogen bonds. Intermolecular interactions, particularly hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, play a crucial role in the formation of the crystal packing, often leading to the formation of chains or layers.

Biological Activity and Signaling Pathways

Certain isoxazole derivatives have demonstrated significant biological activity, including anticancer properties. For instance, some isoxazole compounds have been shown to inhibit the TNF-α-triggered NF-κβ signaling pathway in cancer cells, leading to cell cycle arrest.[2]

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB nucleus Nucleus NFkB->nucleus p_IkB->NFkB Ubiquitination & Degradation transcription Gene Transcription (Proliferation, Anti-apoptosis) isoxazole Isoxazole Derivative isoxazole->IKK Inhibition

Caption: Inhibition of the TNF-α-triggered NF-κβ signaling pathway by an isoxazole derivative.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture and intermolecular interactions. This knowledge is crucial for understanding their physicochemical properties and biological activities. The detailed experimental protocols and structural data presented in this guide serve as a valuable resource for researchers working on the design and development of new isoxazole-based compounds for various applications, particularly in the field of medicinal chemistry. The ability to correlate specific structural features with biological function will continue to drive the rational design of more potent and selective therapeutic agents.

References

Spectroscopic data (NMR, IR, MS) for Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Unavailable for Ethyl 3-aminoisoxazole-5-carboxylate

Extensive searches for experimental spectroscopic data (NMR, IR, and MS) for this compound have not yielded specific results for this compound. The available scientific literature and databases do not appear to contain the requested characterization data for this particular isomer.

As a viable alternative for researchers and scientists in drug development, this guide presents the available spectroscopic data for the closely related and more extensively documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate . It is crucial to note that while structurally similar, the differing positions of the amino and carboxylate groups on the isoxazole ring will result in distinct spectroscopic properties.

Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Below are the summarized spectroscopic data for Ethyl 5-aminoisoxazole-3-carboxylate, compiled from available chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: 13C NMR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific experimental 1H and 13C NMR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for Ethyl 5-aminoisoxazole-3-carboxylate

Frequency (cm-1)Assignment
Data not available-

Note: Specific experimental IR data for Ethyl 5-aminoisoxazole-3-carboxylate could not be located in the searched resources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The molecular formula for Ethyl 5-aminoisoxazole-3-carboxylate is C6H8N2O3, leading to a calculated molecular weight of 156.14 g/mol .[1]

Table 4: Mass Spectrometry Data for Ethyl 5-aminoisoxazole-3-carboxylate

m/zAssignment
156.05349212 (Exact)[M]+

Note: This represents the calculated exact mass. Experimental mass spectral data was not available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry for the structural elucidation of compounds.

NMR Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. 1H and 13C NMR spectra are acquired at a specific frequency (e.g., 400 MHz for 1H).

  • Data Processing: The raw data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over a typical range of 4000-400 cm-1.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Ionization and Mass Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion peak and any fragmentation patterns.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Confirmation Data_Analysis->Structure_Determination

References

Biological activity of novel aminoisoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Novel Aminoisoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block for developing novel therapeutic agents.[4][5] Derivatives of aminoisoxazole, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6][7] These compounds often exhibit potent and selective activities by interacting with various biological targets like protein kinases, enzymes, and cellular receptors.[2][5][8] This guide provides a comprehensive overview of the biological activities of novel aminoisoxazole compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Aminoisoxazole derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which aminoisoxazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[8][10]

  • VEGFR2 Inhibition: Certain isoxazole-based carboxamides and hydrazones have shown superior activity against hepatocellular carcinoma (HepG2) by potently inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[11]

  • Src Family Kinase (SFK) Inhibition: 4-aminoimidazole derivatives, structurally related to aminoisoxazoles, have been optimized as potent inhibitors of Src Family Kinases (SFKs), which play a role in cancer cell proliferation and survival.[12]

  • Multi-Kinase Inhibition: Many aminoisoxazole derivatives are being developed as multi-kinase inhibitors, targeting several pathways simultaneously to overcome drug resistance.[13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival Inhibitor Aminoisoxazole Compound Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of aminoisoxazole compound in 96-well plate B->C D Incubate plate (e.g., 24h at 37°C) C->D E Observe wells for visible turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of the Aminoisoxazole Ring

The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Among its derivatives, the aminoisoxazole moiety is particularly significant, offering a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3] As a "masked enaminone," its unique electronic properties dictate its reactivity and stability, which are critical considerations in drug design and development.[3]

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the aminoisoxazole ring, supported by experimental data and detailed protocols.

Reactivity of the Aminoisoxazole Ring

The reactivity of the aminoisoxazole ring is governed by the interplay between the electron-donating amino group and the inherent electronic nature of the isoxazole heterocycle. This includes susceptibility to electrophilic and nucleophilic attack, reactions involving the exocyclic amino group, and characteristic ring-opening reactions.

Electrophilic and Nucleophilic Reactions

The position of the amino group (at C3 or C5) significantly influences the ring's reactivity. For 5-aminoisoxazoles, electrophilic attack often occurs at the C-4 position.[3] The exocyclic amino group can also be a site for reactions such as acylation and diazotization.[3] Conversely, the ring can be susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or in the context of ring-opening reactions.

The following diagram illustrates the primary sites of reactivity on the aminoisoxazole core.

cluster_reactivity General Reactivity of 5-Aminoisoxazole Ring 5-Aminoisoxazole Core E_plus Electrophile (E⁺) E_plus->Ring C4 Attack Nu_minus Nucleophile (Nu⁻) (e.g., OH⁻) Nu_minus->Ring Ring Opening (N-O Cleavage) Reagents Acylating/Diazotizing Reagents Reagents->Ring NH₂ Group Reaction

Caption: Reactivity map of the 5-aminoisoxazole ring.
Ring-Opening Reactions

A defining characteristic of the isoxazole ring is the lability of the N-O bond, which can be cleaved under various conditions, including reductive, basic, thermal, or photochemical stimuli.[4][5] This ring-opening is a critical transformation, both as a potential degradation pathway and as a bioactivation mechanism for prodrugs.

A prominent example is the anti-inflammatory drug leflunomide, a 3-unsubstituted isoxazole. It undergoes base-catalyzed ring opening to form its active metabolite, A771726, a cyanoenol.[6][7] This conversion is significantly influenced by pH and temperature. The presence of a substituent at the C3 position, as in 3-methylleflunomide, sterically hinders this reaction and renders the ring stable against opening.[7]

[3+2] Cycloaddition in Synthesis

The most common and versatile method for constructing the aminoisoxazole scaffold is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[8] This typically involves the reaction of an in situ generated nitrile oxide with an enamine or alkyne.[9][10] The high regioselectivity of this reaction is a key advantage, consistently yielding the desired amino-substituted regioisomer.[8] This synthetic route is fundamental as the choice of starting materials directly installs the substitution pattern that governs the final molecule's stability and reactivity.

Stability of the Aminoisoxazole Ring

The stability of aminoisoxazole-containing compounds is a critical parameter for drug development, influencing storage, formulation, and in vivo performance. Key aspects include stability to pH, temperature, light, and metabolic enzymes.

pH and Thermal Stability

The aminoisoxazole ring's stability is highly dependent on pH. While generally stable in acidic and neutral conditions, it can be susceptible to degradation under basic conditions, as demonstrated by leflunomide.[6] Increased temperature can accelerate this base-catalyzed degradation.

A novel class of energetic materials based on a 4-nitro-5-aminoisoxazole moiety has been developed, demonstrating good thermal stability with decomposition temperatures ranging from 155.8 to 270.3 °C, highlighting that appropriate substitution can significantly enhance thermal robustness.[11]

Table 1: pH and Thermal Stability of Leflunomide This table summarizes the degradation half-life (t½) of the isoxazole ring in leflunomide under various pH and temperature conditions, leading to the formation of its active metabolite, A771726.[6]

pHTemperature (°C)Half-life (t½) in hours
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2
Metabolic Stability

Metabolic stability determines a drug's half-life and bioavailability.[12] The aminoisoxazole ring can be a site of metabolic transformation. For some antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, suboptimal metabolic stability was observed, with half-lives in human liver microsomes (HLM) as low as 16 minutes.[13] Medicinal chemistry efforts have focused on modifying substituents to improve this stability, demonstrating that strategic molecular design can mitigate metabolic liabilities.[13] In other cases, metabolism of isoxazole-containing BET inhibitors can lead to bioactivation, forming reactive metabolites that pose potential toxicity risks.[14]

Table 2: Metabolic Stability of Antitubercular Isoxazole Derivatives in HLM This table shows the half-life (t½) of initial hit compounds in human liver microsomes (HLM), indicating their susceptibility to metabolic degradation.[13]

CompoundStructureHalf-life (t½) in HLM (minutes)
3 5-(2-aminothiazol-4-yl)-N-(m-tolyl)isoxazole-3-carboxamide16.1 ± 0.6
4 5-(2-aminothiazol-4-yl)-N-(p-tolyl)isoxazole-3-carboxamide35.0 ± 0.8
Photostability

Photostability is a crucial quality attribute for any drug product.[15] According to ICH guidelines, photostability testing is an integral part of stress testing.[16] While specific photostability data for a wide range of aminoisoxazoles is not extensively documented in the reviewed literature, the general principles apply. Heterocyclic aromatic compounds can absorb UV or visible light, leading to photochemical reactions that may include ring cleavage or other structural modifications. Therefore, aminoisoxazole-containing drug candidates should be evaluated for photosensitivity, and formulations may require light-protective packaging.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the aminoisoxazole ring.

Protocol: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol describes a general one-pot procedure for the regioselective synthesis of 5-aminoisoxazoles from α-cyanoenamines and nitrile oxides generated in situ.[8]

1. Materials:

  • Hydroxamoyl chloride (nitrile oxide precursor)

  • α-cyanoenamine (e.g., 1-morpholinoacrylonitrile)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Toluene or Ethyl Acetate (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

2. Procedure:

  • In a round-bottom flask, dissolve the α-cyanoenamine (1.0 eq) in the chosen solvent (e.g., toluene).

  • Add the hydroxamoyl chloride (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 eq) in the solvent dropwise over 30 minutes. The triethylamine facilitates the in situ generation of the nitrile oxide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-aminoisoxazole.

The following diagram outlines the workflow for this synthetic protocol.

start Start dissolve Dissolve α-cyanoenamine and hydroxamoyl chloride in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine (generates nitrile oxide in situ) cool->add_base react Stir at Room Temp (12-24h) add_base->react [3+2] Cycloaddition workup Aqueous Workup (Filter, Wash, Dry) react->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Workflow for the synthesis of 5-aminoisoxazoles.
Protocol: Assessment of pH Stability

This protocol is adapted from the stability testing of leflunomide.[6]

1. Materials:

  • Aminoisoxazole compound stock solution (e.g., 2 mM in methanol or DMSO).

  • Buffer solutions: pH 4.0 (acetate), pH 7.4 (phosphate), pH 10.0 (carbonate).

  • Acetonitrile with internal standard (for quenching and analysis).

  • Shaking water bath or incubator set to desired temperatures (e.g., 25 °C and 37 °C).

  • LC-MS/MS system for analysis.

2. Procedure:

  • For each pH condition, add a small volume of the stock solution to the buffer to achieve the final desired concentration (e.g., 2 µM).

  • Incubate the solutions at the specified temperatures (25 °C and 37 °C) with gentle agitation.

  • At designated time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing a suitable internal standard.

  • Vortex the samples and centrifuge to precipitate any salts or proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line (k) is the degradation rate constant.

  • Calculate the half-life using the formula: t½ = 0.693 / k.

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a typical in vitro assay to determine metabolic stability.[12][13]

1. Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compound stock solution (in DMSO or methanol).

  • Positive control compound with known metabolic fate (e.g., testosterone).

  • Acetonitrile with internal standard for quenching.

  • Incubator or water bath at 37 °C.

  • LC-MS/MS system.

2. Procedure:

  • Prepare an incubation mixture in phosphate buffer containing HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration).

  • Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Vortex and centrifuge the samples to pellet the microsomal protein.

  • Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound over time.

  • Calculate the in vitro half-life (t½) from the slope of the plot of the natural logarithm of the percentage of remaining parent drug versus incubation time.

The diagram below illustrates the enzymatic bioactivation pathway of leflunomide, a process influenced by both chemical (pH) and metabolic factors.

Leflunomide Leflunomide (Prodrug) A771726 A771726 (Active Metabolite, α-cyanoenol) Leflunomide->A771726 Isoxazole Ring Opening (N-O Bond Cleavage) Base Chemical Hydrolysis (e.g., pH > 7.4) Enzymes Metabolic Conversion (Plasma, Liver Microsomes)

Caption: Bioactivation pathway of Leflunomide via ring opening.

References

A Technical Guide to Novel Synthetic Routes for 3-Aminoisoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores recent advancements in the synthesis of 3-aminoisoxazole esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections detail various synthetic methodologies, providing structured data for easy comparison, comprehensive experimental protocols for key reactions, and visualizations of the synthetic pathways.

Core Synthetic Strategies and Data

Several innovative strategies have been developed for the synthesis of 3-aminoisoxazole esters, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent patterns. The primary approaches include multi-step synthesis from β-keto esters, a two-step process involving bromoisoxazolines, and a direct synthesis from arylisothiocyanates.

Table 1: Summary of Synthetic Routes and Yields for 3-Aminoisoxazole Esters
RouteStarting MaterialsKey ReagentsProductYield (%)Reference
Route 1: Multi-step Synthesis via β-Keto Ester β-Keto ester, Nitrile oxide precursorEnamine (in situ), BaseMethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylateNot explicitly stated for the full sequence[1]
Route 2: Addition-Elimination on 3-Bromoisoxazolines 3-Bromoisoxazoline-esterAmine, Base, Oxidizing agent (Iodine)tert-Butyl 3-amino-5-substituted-isoxazole-esterGood[2]
Route 3: From Arylisothiocyanates Arylisothiocyanate, Sodium methyl cyanoacetateHydroxylamine, Ammonium acetateMethyl 5-amino-3-arylaminoisoxazole-4-carboxylatesGood[3]
Route 4: Three-Step Carboxylic Acid Synthesis (with ester intermediate) Triethyl orthoacetate, Ethyl cyanoacetateEtONa, NH₂OH·HCl, NaOHEthyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate)Not specified for the ester[4]
Route 5: Reduction of Nitroisoxazole Ester Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateIron powder, Acetic acidMethyl 4-amino-3-methoxyisoxazole-5-carboxylateNot specified[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Route 1: Synthesis from a β-Keto Ester

G cluster_0 In situ Enamine Formation cluster_1 Nitrile Oxide Generation cluster_2 [3+2] Cycloaddition and Oxidation beta_keto_ester β-Keto Ester enamine Enamine Intermediate beta_keto_ester->enamine Reaction with amine amine_catalyst Secondary Amine (e.g., Pyrrolidine) amine_catalyst->enamine dihydroisoxazole 4,5-Dihydroisoxazole enamine->dihydroisoxazole Cycloaddition hydroximidoyl_chloride N-Hydroximidoyl Chloride nitrile_oxide Nitrile Oxide hydroximidoyl_chloride->nitrile_oxide Base-mediated elimination base_triethylamine Triethylamine base_triethylamine->nitrile_oxide nitrile_oxide->dihydroisoxazole oxidation Oxidation dihydroisoxazole->oxidation aminoisoxazole_ester 3-Aminoisoxazole Ester oxidation->aminoisoxazole_ester

Caption: Workflow for the synthesis of 3-aminoisoxazole esters from β-keto esters.

Route 2: Synthesis from 3-Bromoisoxazoline

G start 3-Bromoisoxazoline Ester addition_elimination Addition-Elimination Reaction start->addition_elimination amine Amine (Primary or Secondary) amine->addition_elimination base Base (e.g., K2CO3) base->addition_elimination aminoisoxazoline 3-Aminoisoxazoline Intermediate addition_elimination->aminoisoxazoline oxidation Oxidation (Iodine, Imidazole) aminoisoxazoline->oxidation final_product 3-Aminoisoxazole Ester oxidation->final_product

Caption: Two-step synthesis of 3-aminoisoxazole esters via a 3-bromoisoxazoline intermediate.

Route 3: Synthesis from Arylisothiocyanate

G arylisothiocyanate Arylisothiocyanate thioxopropanoate Thioxo-propanoate Intermediate arylisothiocyanate->thioxopropanoate methyl_cyanoacetate Sodium Methyl Cyanoacetate methyl_cyanoacetate->thioxopropanoate cyclization Cyclization thioxopropanoate->cyclization hydroxylamine Hydroxylamine hydroxylamine->cyclization ammonium_acetate Ammonium Acetate ammonium_acetate->cyclization aminoisoxazole_ester Methyl 5-amino-3-arylaminoisoxazole-4-carboxylate cyclization->aminoisoxazole_ester

Caption: Direct synthesis of 3-aminoisoxazole-4-carboxylate esters from arylisothiocyanates.

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic transformations described above.

Protocol 1: Synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate[1]

This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles.

  • Reaction Setup: A 250 mL round-bottomed flask is charged with a magnetic stirrer, the corresponding chloroxime (2 g, 9.6 mmol), and ethyl acetate (20 mL).

  • Reaction Execution: The reaction mixture is stirred, and the subsequent steps involving the addition of the β-keto ester-derived enamine and base are carried out. [Note: The source provides a general procedure for 3,5-disubstituted isoxazoles, and specific conditions for the enamine formation from a β-keto ester would need to be optimized based on the specific substrate.]

  • Work-up and Purification: After the reaction is complete, the resulting solid is filtered and washed with cold ethyl acetate. Recrystallization from acetonitrile may be performed if necessary to afford the purified product.

Protocol 2: Synthesis of tert-Butyl 3-amino-5-substituted-isoxazole-ester via Addition-Elimination[2]

This procedure describes the addition of an amine to a 3-bromoisoxazoline followed by oxidation.

Step A: Addition-Elimination

  • Reaction Setup: In a suitable reaction vessel, the 3-bromo-5-(tert-butoxycarbonyl)isoxazoline is dissolved in tert-butanol.

  • Reagent Addition: The desired amine and a base (e.g., potassium carbonate) are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux.

  • Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the 3-aminoisoxazoline intermediate.

Step B: Oxidation

  • Reaction Setup: The 3-aminoisoxazoline intermediate is dissolved in a suitable solvent.

  • Reagent Addition: Iodine and imidazole are added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched and extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to afford the final 3-aminoisoxazole ester.

Protocol 3: Synthesis of Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates[3]

This method provides a direct route to 3-aminoisoxazole-4-carboxylate esters.

  • Formation of Thioxo-propanoate Intermediate: Arylisothiocyanate is reacted with sodium methyl cyanoacetate in tetrahydrofuran to yield the corresponding thioxo-propanoate.

  • Cyclization Reaction: The thioxo-propanoate intermediate is then reacted with hydroxylamine in ethanol with ammonium acetate under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The solid is washed and can be further purified by recrystallization to yield the methyl 5-amino-3-arylaminoisoxazole-4-carboxylate.

Protocol 4: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate)[4]

This protocol outlines the formation of an ester intermediate en route to the corresponding carboxylic acid.

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate with a catalytic amount of DMAP. The mixture is heated to 110 °C with the removal of ethanol. The resulting precipitate is filtered and washed.

  • Formation of the Isoxazole Ring: The intermediate from the previous step is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol. The reaction is stirred for 24 hours at room temperature.

  • Isolation of the Ester: The excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to give ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

Protocol 5: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[5]

This procedure involves the reduction of a nitro group to an amine.

  • Reaction Setup: Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is dissolved in a 3:1 v/v mixture of acetic acid and water.

  • Reduction: Iron powder is added to the solution, and the mixture is stirred at 50°C for 2 hours.

  • Work-up: The solution is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The mixture is basified with a saturated aqueous solution of sodium carbonate and further extracted with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated to yield the product. Further purification can be achieved by silica gel column chromatography.

References

Ethyl 3-aminoisoxazole-5-carboxylate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminoisoxazole-5-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique arrangement of amino, ester, and isoxazole functionalities provides a versatile platform for the construction of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a stable, crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 167-168 °C[1]
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
CAS Number 31557-63-4

Synthesis of this compound

A plausible and detailed experimental protocol for the synthesis of this compound is as follows:

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A Ethyl 2-cyano-3-ethoxyacrylate E This compound A->E 1. B Hydroxylamine Hydrochloride B->E 2. C Sodium Ethoxide C->E Base D Ethanol D->E Solvent

Caption: General synthesis of this compound.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature.

  • Addition of the β-Keto Ester Equivalent: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the direct spectra for the title compound were not found, the expected spectroscopic data can be extrapolated from closely related structures.

Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts / Signals
¹H NMR δ 1.3-1.4 (t, 3H, -CH₃ of ethyl), 4.3-4.4 (q, 2H, -CH₂ of ethyl), 5.8-6.0 (s, 1H, isoxazole C4-H), 6.5-6.7 (br s, 2H, -NH₂)
¹³C NMR δ ~14 ( -CH₃ of ethyl), ~61 (-CH₂ of ethyl), ~95 (isoxazole C4), ~158 (isoxazole C5), ~160 (C=O), ~168 (isoxazole C3)
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1720 (C=O stretching), ~1650 (N-H bending), ~1580 (C=N stretching)
Mass Spec (m/z) Expected [M+H]⁺ at 157.06

Applications as a Precursor in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Isoxazolo[5,4-d]pyrimidines

One of the most significant applications of this compound and its analogs is in the synthesis of isoxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis typically proceeds through a two-step sequence involving initial reaction at the amino group followed by cyclization.

G A This compound B Amide Formation A->B Reagent (e.g., acyl chloride) C N-Substituted-3-aminoisoxazole-5-carboxamide B->C D Cyclization C->D Cyclizing Agent (e.g., DMF-DMA) E Isoxazolo[5,4-d]pyrimidine Derivative D->E G cluster_0 Urea Synthesis cluster_1 Carbamate Synthesis A This compound C Substituted Urea Derivative A->C Pyridine, rt B Isocyanate (R-N=C=O) B->C D This compound F Substituted Carbamate Derivative D->F Pyridine, 0 °C to rt E Chloroformate (R-O-CO-Cl) E->F G A Isoxazole-based Inhibitor (derived from this compound) F Inhibition A->F B Dihydroorotate Dehydrogenase (DHODH) C De Novo Pyrimidine Biosynthesis B->C Catalyzes G Blockade D DNA & RNA Synthesis C->D E Cell Proliferation (e.g., Cancer cells, Activated Lymphocytes) D->E F->B G->C

References

The Emerging Therapeutic Potential of Aminoisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of aminoisoxazole derivatives, with a particular focus on their roles as kinase inhibitors in oncology and neurodegenerative disorders, as well as their potential in treating infectious diseases and modulating immune responses. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Aminoisoxazole Derivatives as Kinase Inhibitors

Aminoisoxazole derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and neurodegenerative disorders.

Targeting Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and migration. Their aberrant activation is implicated in numerous cancers, including neuroblastoma. Certain aminoimidazole and aminoisoxazole derivatives have been identified as potent SFK inhibitors.

Quantitative Data: Inhibition of Src Family Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4g Src40[1][2]
Yes3[1]
Lyn10[1]
Fyn12[1]
Compound 4j Src40[1][2]
Yes5[1]
Lyn15[1]
Fyn20[1]
Compound 4k Src40[1][2]
Yes8[1]
Lyn25[1]
Fyn30[1]
Dasatinib (Ref.) Src-[1]
Inhibition of Aurora Kinases

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of these kinases can induce mitotic arrest and apoptosis in cancer cells. Aminoisoxazole-based compounds are being explored for this purpose.

Quantitative Data: Inhibition of Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Reference
AMG 900 Aurora A5[3]
Aurora B4[3]
Aurora C1[3]
Alisertib (MLN8237) Aurora A1.2[3]
Aurora B396.5[3]
Danusertib (PHA-739358) Aurora A13[3]
Aurora B79[3]
Aurora C61[3]
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

Quantitative Data: Inhibition of VEGFR-2

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8 VEGFR-277.02[4]
Compound 12l VEGFR-297.38[5]
Sorafenib (Ref.) VEGFR-253.65[4]
Sunitinib (Ref.) VEGFR-280[6]
Ponatinib (Ref.) VEGFR-21.5[6]

Modulation of Tryptophan 2,3-Dioxygenase 2 (TDO2)

Tryptophan 2,3-dioxygenase 2 (TDO2) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. TDO2 is overexpressed in several cancers and contributes to an immunosuppressive tumor microenvironment. Aminoisoxazole derivatives have been identified as potent inhibitors of TDO2.[7][8]

Quantitative Data: TDO2 Inhibition

Compound IDTDO2 Cellular EC50 (nM)TDO2 Biochemical IC50 (µM)Reference
Compound 1 85-[7]
Compound 17 1200.25[7]
Compound 18 900.18[7]
Compound 21 1500.35[7]

Antibacterial Applications

Aminoisoxazole derivatives have also demonstrated promising activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
HL1 S. aureus ATCC 29213625[9]
MRSA ATCC 433001250[9]
HL2 S. aureus ATCC 29213625[9]
MRSA ATCC 43300625[9]
Vancomycin (Ref.) S. aureus-[9]
Ciprofloxacin (Ref.) S. aureus-[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., Src, Aurora, VEGFR-2)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (specific for the kinase)

  • ATP (at Km concentration for the specific kinase)

  • Test Compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

  • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Kinase Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Inhibitor/Vehicle prep->plate add_kinase Add Kinase plate->add_kinase start_rxn Initiate Reaction (Add Substrate/ATP) add_kinase->start_rxn incubate Incubate start_rxn->incubate stop_rxn Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_rxn detect Detect Signal (Add Kinase Detection Reagent) stop_rxn->detect read Read Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze

In Vitro Kinase Assay Workflow
TDO2 Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to screen for inhibitors of TDO2 activity.

Materials:

  • Recombinant Human TDO2

  • TDO Assay Buffer

  • TDO Reaction Solution (containing L-tryptophan and other reaction components)

  • Test Compound (serially diluted)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of measuring absorbance at 320-325 nm or a fluorometer for fluorescence-based kits.

Procedure:

  • Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.

  • Add 180 µL of TDO Reaction Solution to each well of a 96-well plate.

  • Add 10 µL of the diluted test inhibitor or diluent solution (for positive control and blank wells).

  • Initiate the reaction by adding 10 µL of diluted TDO2 enzyme to the test inhibitor and positive control wells. Add 10 µL of TDO Assay Buffer to the blank wells.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Measure the absorbance at 320-325 nm to detect the formation of N-formylkynurenine. For fluorescence-based assays, a specific reagent is added that reacts with N-formylkynurenine to produce a fluorescent signal, which is then measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[10]

  • Subtract the blank reading from all other readings and calculate the percent inhibition to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of aminoisoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., SH-SY5Y for neuroblastoma)

  • Complete cell culture medium

  • Test Compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminoisoxazole derivative for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Model for Neuroblastoma

This protocol describes a general procedure for evaluating the in vivo efficacy of an aminoisoxazole derivative in a mouse xenograft model of neuroblastoma.

Materials:

  • Athymic nude mice

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Test Compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of neuroblastoma cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or twice daily).[11]

  • Measure tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

  • Analyze the tumor growth data to evaluate the anti-tumor efficacy of the compound.

G cluster_workflow In Vivo Xenograft Workflow cell_culture Cell Culture (Neuroblastoma Cells) injection Subcutaneous Injection into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with Aminoisoxazole or Vehicle randomization->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement endpoint Endpoint Analysis (Tumor Excision, etc.) measurement->endpoint

In Vivo Xenograft Workflow
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound (serially diluted)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare two-fold serial dilutions of the aminoisoxazole derivative in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways Modulated by Aminoisoxazole Derivatives

Aminoisoxazole-based kinase inhibitors often exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer.[12] It regulates cell proliferation, growth, and survival. Kinase inhibitors targeting components of this pathway are of great interest in oncology.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Aminoisoxazole Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway
The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13] It is also frequently dysregulated in cancer.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Aminoisoxazole Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

MAPK/ERK Signaling Pathway

Synthesis of Aminoisoxazole Derivatives

A variety of synthetic routes to aminoisoxazole derivatives have been developed. One common approach involves the condensation of a β-ketoester with hydroxylamine, followed by amination. For example, 5-aminoisoxazole-3-carboxamides can be synthesized from the corresponding carboxylic acid.

General Synthesis of an Isoxazole-3-carboxamide: A solution of the isoxazole-3-carboxylic acid in a suitable solvent like dichloromethane is treated with a coupling agent (e.g., EDC) and an activating agent (e.g., DMAP). The desired aniline derivative is then added, and the reaction mixture is stirred until completion. The product can be purified by chromatography.[14]

Conclusion

Aminoisoxazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to potently and selectively inhibit key biological targets, such as protein kinases and metabolic enzymes, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of aminoisoxazole-based therapeutics. As our understanding of the complex signaling networks underlying various diseases deepens, the rational design of novel aminoisoxazole derivatives will undoubtedly lead to the development of next-generation targeted therapies.

References

Technical Guide: Physicochemical Identifiers for Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the query for the InChI Key and SMILES notation for Ethyl 3-aminoisoxazole-5-carboxylate. It is important to note that extensive searches for "this compound" consistently yield information for its isomer, Ethyl 5-aminoisoxazole-3-carboxylate . This suggests that the 3-amino-5-carboxylate variant is either significantly less common or that the nomenclature is often used interchangeably in databases. The information presented herein pertains to the more readily documented isomer, Ethyl 5-aminoisoxazole-3-carboxylate.

Physicochemical Identifiers

The canonical SMILES and InChI identifiers are crucial for unambiguous chemical structure representation in databases and computational models.

IdentifierValue
SMILES CCOC(=O)C1=NOC(=C1)N[1]
InChI Key AUERXJBPNRKJCS-UHFFFAOYSA-N[1]

Experimental Data and Protocols

General Experimental Workflow

In the absence of specific experimental details for this compound, a general workflow for the synthesis and characterization of a novel small molecule is presented below. This logical diagram illustrates the typical progression from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental screening Initial Biological Screening nmr->screening ms->screening ftir->screening elemental->screening pathway Signaling Pathway Analysis screening->pathway

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

This document serves as a guide to the available information regarding the chemical identifiers for the isoxazole derivative of interest. Researchers are advised to consider the isomeric ambiguity when sourcing this compound or interpreting related literature. Further experimental investigation would be required to fully characterize the properties and biological activities of this compound.

References

Methodological & Application

The Versatile Scaffold: Ethyl 3-Aminoisoxazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-aminoisoxazole-5-carboxylate and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile building block has been instrumental in the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and bacterial infections. Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. These notes provide an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Medicinal Chemistry

The isoxazole core, particularly when substituted with an amino group and a carboxylate ester, serves as a valuable pharmacophore. The inherent reactivity of these functional groups provides a handle for the synthesis of a wide array of derivatives, including amides, substituted amines, and more complex heterocyclic systems.

Anticancer Activity: Derivatives of this compound have shown significant potential as anticancer agents.[1][2] These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver.[1][2] For instance, certain isoxazole-carboxamide derivatives have demonstrated potent antiproliferative activities.[2][3] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1]

Anti-inflammatory Properties: The isoxazole scaffold is also a key component in the design of novel anti-inflammatory agents.[4][5] Derivatives have been shown to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine production.[4][6] For example, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides have demonstrated immunoregulatory properties, inhibiting the production of tumor necrosis factor-alpha (TNF-α).[4]

Enzyme Inhibition: The structural motif of this compound is well-suited for interaction with the active sites of various enzymes. This has led to the development of potent and selective enzyme inhibitors. For example, derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting potential applications in pain and inflammation.[7] Additionally, they have been investigated as inhibitors of bacterial serine acetyltransferase, a key enzyme in cysteine biosynthesis, highlighting their potential as antibacterial adjuvants.[8]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of ethyl aminoisoxazole carboxylate.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (cervical)0.737 ± 0.05[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (colon)1.194 ± 0.02[1]
Isoxazole-Carboxamide (2a)Colo205 (colon)9.179[3]
Isoxazole-Carboxamide (2a)HepG2 (liver)7.55[3]
Isoxazole-Carboxamide (2e)B16F1 (melanoma)0.079[3]
Isoxazole-Carboxamide (2d)Hep3B (liver)~23 µg/ml[2]
Isoxazole-Carboxamide (2e)Hep3B (liver)~23 µg/ml[2]
Isoxazole-Carboxamide (2d)HeLa (cervical)18.62 µg/ml[2]
Isoxazole-Carboxamide (2a)HeLa (cervical)39.80 µg/ml[2]
Isoxazole-Carboxamide (2a)MCF-7 (breast)63.10 - 588.80 µg/ml[2]

Table 2: Enzyme Inhibition by Isoxazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
3-carboxamido-5-aryl-isoxazole derivative (39)Fatty Acid Amide Hydrolase (FAAH)0.088[7]
(2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative (5)Salmonella typhimurium Serine Acetyltransferase (StSAT)110[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates[9]

This protocol describes a general method for the synthesis of 5-aminoisoxazoles from ethyl 2-cyano-3-(arylamino)-3-thioxopropanoates.

Materials:

  • Ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (excess)

  • Ethanol

  • Ammonium acetate

Procedure:

  • Dissolve the ethyl 2-cyano-3-(arylamino)-3-thioxopropanoate in ethanol.

  • Add hydroxylamine hydrochloride and ammonium acetate to the solution.

  • Reflux the reaction mixture for the appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate.

Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate[8]

This protocol details the synthesis of a more complex derivative, starting from the brominated precursor.

Materials:

  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1.0 eq)

  • Urea (10 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 5% Lithium chloride (LiCl) solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea in anhydrous DMF.

  • Stir the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add a 5% aqueous solution of LiCl to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na2SO4.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the crude material by flash column chromatography to obtain ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

Protocol 3: Hydrolysis of Ethyl Isoxazole-3-carboxylate to Carboxylic Acid[8]

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl isoxazole-3-carboxylate derivative (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H2O) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl isoxazole-3-carboxylate derivative in a 3:1:1 mixture of THF/MeOH/H2O.

  • Add LiOH·H2O to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Evaporate the solvents under reduced pressure.

  • Take up the crude residue with water and acidify to pH 2-3 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the desired carboxylic acid derivative.

Visualizations

Synthesis_Workflow A Ethyl Cyanoacetate + Aryl Isothiocyanate B Ethyl Arylthiocarbamoyl- cyanoacetate A->B Sodium Ethoxide D Ethyl 5-Aminoisoxazole Derivative B->D Reflux C Hydroxylamine (in Ethanol) C->D

Caption: General synthesis of Ethyl 5-aminoisoxazole derivatives.

Anticancer_Mechanism_Pathway isoxazole Isoxazole Derivative enzyme Target Enzyme (e.g., Kinase) isoxazole->enzyme Inhibition apoptosis Apoptosis isoxazole->apoptosis Induction proliferation Cell Proliferation enzyme->proliferation Promotes cancer_cell Cancer Cell proliferation->cancer_cell Leads to Growth apoptosis->cancer_cell Leads to Death

Caption: Putative anticancer mechanism of isoxazole derivatives.

Experimental_Workflow_Purification start Crude Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate/Water) start->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (in vacuo) filtration->evaporation chromatography Column Chromatography evaporation->chromatography product Purified Product chromatography->product

References

Application of Ethyl 3-Aminoisoxazole-5-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminoisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for a wide range of chemical transformations. This scaffold is a key intermediate in the synthesis of a variety of complex molecules, including fused heterocyclic systems with demonstrated biological activities. This document provides an overview of its applications, key reactions, and detailed protocols for its use in synthetic organic chemistry. While direct synthetic literature on this compound is limited, this note draws upon data from its closely related and more extensively studied isomers, such as ethyl 5-aminoisoxazole-3-carboxylate and other substituted aminoisoxazole esters, to illustrate the synthetic potential of this chemical class.

Key Applications

The aminoisoxazole carboxylate scaffold is a precursor to a diverse array of bioactive molecules. The primary applications include:

  • Synthesis of Fused Heterocyclic Systems: The vicinal amino and ester groups are perfectly positioned for cyclocondensation reactions with various dielectrophiles to construct fused ring systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines, which are analogues of purine bases and have been investigated for their potential as anticancer and immunomodulatory agents.[1]

  • Preparation of Bioactive Amides and Peptidomimetics: The amino group can be acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled with amines to form a wide range of amide derivatives. These derivatives have shown potential as kinase inhibitors, antibacterial, and antifungal agents.[2][3] Furthermore, isoxazole-based amino acids can be incorporated into peptides to create novel peptidomimetics with enhanced stability and biological activity.[2]

  • Development of Kinase Inhibitors: The isoxazole core is a common feature in the design of kinase inhibitors. By modifying the substituents on the aminoisoxazole ring, medicinal chemists can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets implicated in cancer and inflammatory diseases.

  • Agrochemical Synthesis: Isoxazole derivatives have also found applications in the agrochemical industry as herbicides and fungicides, highlighting the broad utility of this heterocyclic core.

Data Presentation

Table 1: Synthesis of Aminoisoxazole Carboxylate Derivatives
Starting Material 1Starting Material 2ProductReaction ConditionsYield (%)Reference
Ethyl 2-cyano-3-ethoxybut-2-enoateHydroxylamine hydrochlorideEthyl 5-amino-3-methyl-isoxazole-4-carboxylateEtONa, EtOH, 24h, room temperature-[2]
Ethyl arylthiocarbamoyl-cyanoacetatesHydroxylamineEthyl 5-amino-3-(arylamino)isoxazole-4-carboxylatesAqueous EtOH, refluxGood yields[4]
Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoateHydroxylamine hydrochlorideEthyl 5-amino-3-(phenylamino)isoxazole-4-carboxylateReflux, 48h75%[4]
Ethyl 2-cyano-3-(2-bromophenylamino)-3-thioxopropanoateHydroxylamine hydrochlorideEthyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylateReflux, 48h80%[4]
Ethyl 2-cyano-3-(naphth-1-ylamino)-3-thioxopropanoateHydroxylamine hydrochlorideEthyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylateReflux, 48h60%[4]
Table 2: Biological Activity of Derivatives Synthesized from Aminoisoxazole Scaffolds
CompoundTarget/AssayActivityReference
Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic AcidsBacterial Serine AcetyltransferaseInhibition[3]
7-Amino-oxazolo[5,4-d]pyrimidinesImmunosuppressive activityPotential activity[1]
Isoxazole-amide derivativesAnticancer (HeLa, Hep3B, MCF-7 cell lines)Cytotoxic activity
Isoxazole-amide derivativesAntioxidant (DPPH assay)Radical scavenging

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-Amino-3-substituted-isoxazole-4-carboxylates

This protocol is adapted from the synthesis of ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.[4]

Materials:

  • Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (1 equivalent)

  • Hydroxylamine hydrochloride (1.5 equivalents)

  • Ethanol

  • Water

Procedure:

  • A mixture of ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate and hydroxylamine hydrochloride in aqueous ethanol is prepared.

  • The reaction mixture is heated to reflux for 48 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to afford the desired ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate

This protocol describes the synthesis of a more complex isoxazole derivative, illustrating the utility of the isoxazole core in building larger structures.[3]

Materials:

  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (1 equivalent)

  • Urea (10 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • A mixture of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate and urea is dissolved in anhydrous DMF.

  • The solution is stirred at reflux for 2 hours.

  • After cooling to room temperature, a 5% aqueous solution of LiCl is added to the reaction mixture.

  • The aqueous phase is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate.

Visualizations

Synthesis_of_Aminoisoxazole_Carboxylate A Ethyl Cyanoacetate C Ethyl 2-cyano-3-ethoxy-2-butenoate A->C DMAP, 110°C B Triethyl Orthoacetate B->C E Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate C->E EtONa, EtOH, RT D Hydroxylamine Hydrochloride D->E

Caption: Synthesis of an aminoisoxazole carboxylate building block.

Application_of_Aminoisoxazole_Carboxylate start Ethyl 3-Aminoisoxazole- 5-carboxylate path1_reagent + Dielectrophile (e.g., Formamide) start->path1_reagent hydrolysis 1. Hydrolysis (LiOH) 2. Amine Coupling (EDC) start->hydrolysis acylation Acylation (e.g., Acyl Chloride) start->acylation path1_product Isoxazolo[3,4-d]pyrimidine (Purine Analogue) path1_reagent->path1_product Cyclocondensation amide_product Isoxazole-5-carboxamides (e.g., Kinase Inhibitors) hydrolysis->amide_product Amidation acylated_product N-Acyl-3-aminoisoxazoles acylation->acylated_product N-Functionalization

Caption: Synthetic transformations of the aminoisoxazole carboxylate core.

References

Application Notes and Protocols: Reactions of Ethyl 3-Aminoisoxazole-5-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminoisoxazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. While direct cycloaddition reactions utilizing the 3-aminoisoxazole core as a diene or dipolarophile are not extensively reported in the literature, the compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems through other reaction pathways. The exocyclic amino group and the adjacent endocyclic nitrogen atom provide two points of nucleophilicity, enabling its participation in condensation and multicomponent reactions to construct more complex molecular architectures with diverse biological activities. This document provides an overview of key reactions and detailed protocols for the derivatization of the 3-aminoisoxazole scaffold, particularly focusing on the synthesis of fused pyridine systems.

Reactivity of 3-Aminoisoxazoles

The chemical reactivity of 3-aminoisoxazoles is primarily centered around the nucleophilicity of the exocyclic amino group and the C4-position of the isoxazole ring. These compounds can act as "masked" enaminones and are frequently employed in reactions with 1,3-dicarbonyl compounds and other electrophilic reagents to generate complex heterocyclic structures.[1] This reactivity is pivotal in the construction of fused ring systems, which are common motifs in pharmacologically active molecules.

Synthesis of Fused Heterocycles: Isoxazolo[5,4-b]pyridines

A prominent application of 3-aminoisoxazoles is in the synthesis of isoxazolo[5,4-b]pyridines. These fused heterocycles are of great interest due to their structural similarity to other biologically active scaffolds. One common strategy involves a three-component reaction between a 3-aminoisoxazole, an aldehyde, and an active methylene compound, such as a 1,3-dicarbonyl compound.[2][3][4]

The general workflow for this synthesis is depicted below:

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound R One-Pot Three-Component Reaction (e.g., Microwave-assisted) A->R B Aromatic Aldehyde B->R C Active Methylene Compound (e.g., Dimedone, Indan-1,3-dione) C->R P Fused Isoxazolo[5,4-b]pyridine Derivative R->P Cyclization & Dehydration

Caption: General workflow for the synthesis of isoxazolo[5,4-b]pyridines.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones

This protocol describes a one-pot, three-component synthesis of isoxazolo[5,4-b]quinolinone derivatives using microwave irradiation.[2]

Materials:

  • 3-Amino-5-methylisoxazole (or corresponding ethyl ester derivative)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimedone

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 3-amino-5-methylisoxazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Add ethanol (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature of 120°C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Reaction Scheme:

reaction_scheme_1 cluster_product Product r1 3-Aminoisoxazole plus1 + arrow Ethanol, MW, 120°C r2 Aromatic Aldehyde plus2 + r3 Dimedone p1 Isoxazolo[5,4-b]quinolin-5(6H)-one cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of isoxazolo[5,4-b]quinolin-5(6H)-ones.

Quantitative Data:

Aromatic AldehydeProduct Yield (%)
Benzaldehyde79
4-Chlorobenzaldehyde75
4-Methoxybenzaldehyde68
4-Nitrobenzaldehyde36

Yields are based on the study by Lingham et al. and may vary depending on the specific 3-aminoisoxazole starting material used.[2]

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

This protocol outlines an environmentally friendly, ultrasound-assisted, one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives.[4]

Materials:

  • 5-Aminoisoxazole derivative (e.g., this compound)

  • Aryl glyoxal

  • Malononitrile

  • Acetic acid

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve the 5-aminoisoxazole derivative (1.0 mmol), aryl glyoxal (1.0 mmol), and malononitrile (1.0 mmol) in acetic acid (5 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 20-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure isoxazolo[5,4-b]pyridine.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through a series of condensations and a final cyclization.

mechanism A Aryl Glyoxal + Malononitrile B Knoevenagel Condensation A->B C Intermediate A B->C E Michael Addition C->E D 5-Aminoisoxazole D->E F Intermediate B E->F G Cyclization/ Dehydration F->G H Isoxazolo[5,4-b]pyridine G->H

Caption: Proposed mechanism for the synthesis of isoxazolo[5,4-b]pyridines.

Conclusion

While this compound may not be a conventional substrate for cycloaddition reactions, its utility as a binucleophilic building block in multicomponent reactions is well-established. The protocols provided herein demonstrate efficient and modern synthetic methods, such as microwave and ultrasound assistance, for the construction of complex, fused heterocyclic systems. These methods offer significant advantages, including reduced reaction times, higher yields, and environmentally benign conditions, making them highly valuable for applications in drug discovery and medicinal chemistry. The resulting isoxazolo[5,4-b]pyridine scaffolds are of considerable interest for further biological evaluation and lead optimization programs.

References

Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-aminoisoxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a primary amino group provides a key handle for structural modification and the introduction of diverse functional groups. Derivatization of this amino group is a common strategy to explore the structure-activity relationship (SAR) of lead compounds, modulate physicochemical properties, and synthesize novel bioactive molecules. This document provides detailed protocols for common derivatization reactions of the amino group of this compound, including acylation, sulfonylation, and urea/thiourea formation.

Experimental Workflow

The general workflow for the derivatization of this compound involves the reaction of the starting material with an appropriate electrophile in the presence of a base and a suitable solvent. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Dissolve Ethyl 3-aminoisoxazole-5-carboxylate and base in solvent Start->Reagents Step 1 Electrophile Add Electrophile (e.g., Acyl chloride, Sulfonyl chloride, Isocyanate) Reagents->Electrophile Step 2 Stir Stir at appropriate temperature Electrophile->Stir Step 3 Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Step 4 Quench Quench reaction Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography or crystallization Extract->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the derivatization of this compound.

Acylation of the Amino Group

Acylation of the amino group of this compound is a straightforward method to introduce a variety of acyl groups. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Chemical Transformation: Acylation

Caption: General acylation of this compound.

Experimental Protocol: Acylation with Benzoyl Chloride
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added pyridine (1.2 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Benzoyl chloride (1.1 eq) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-benzoyl derivative.

Data Presentation: Acylation Reactions
EntryAcylating AgentBaseSolventYield (%)
1Acetyl chloridePyridineDCM92
2Benzoyl chlorideTriethylamineTHF88
3Acetic anhydridePyridineDCM95

Sulfonylation of the Amino Group

Sulfonylation introduces a sulfonyl group to the amino function, often to mimic a carboxylic acid or to introduce a group capable of hydrogen bonding. The reaction is analogous to acylation, typically employing a sulfonyl chloride and a base.

Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (eluent: gradient of ethyl acetate in hexanes) to yield the N-tosylated product.

Data Presentation: Sulfonylation Reactions
EntrySulfonylating AgentBaseSolventYield (%)
1p-Toluenesulfonyl chlorideTriethylamineTHF85
2Methanesulfonyl chloridePyridineDCM90
3Benzenesulfonyl chlorideDIPEAAcetonitrile82

Urea and Thiourea Formation

The amino group can readily react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas. These derivatives are of significant interest in drug discovery due to their ability to act as hydrogen bond donors and acceptors.

Experimental Protocol: Urea Formation with Phenyl Isocyanate
  • To a solution of this compound (1.0 eq) in anhydrous toluene (20 mL/mmol) is added phenyl isocyanate (1.05 eq).

  • The reaction mixture is heated to 80 °C and stirred for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold toluene and dry under vacuum to afford the pure phenyl urea derivative.

Data Presentation: Urea and Thiourea Formation
EntryReagentSolventTemperature (°C)Yield (%)
1Phenyl isocyanateToluene8094
2Ethyl isocyanateAcetonitrileReflux89
3Phenyl isothiocyanateEthanolReflux91

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Solid-Phase Synthesis Using Aminoisoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of aminoisoxazole carboxylic acids into peptides and peptidomimetics via solid-phase peptide synthesis (SPPS). The following sections detail the necessary reagents, experimental procedures, and expected outcomes for the successful synthesis of these novel compounds.

Introduction

Aminoisoxazole carboxylic acids are a class of unnatural amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid isoxazole core can act as a peptide bond mimetic, introducing conformational constraints into peptide chains. This can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity. This document outlines the protocols for the synthesis and incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) and other aminoisoxazole-containing building blocks into peptide sequences using standard solid-phase synthesis techniques.

Key Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

This protocol describes a three-step synthesis of AMIA, a key building block for SPPS.[1]

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Heat the mixture to 110°C while continuously removing the ethanol formed during the reaction.

  • Upon cooling, a precipitate will form. Filter the precipitate and wash it with a 10% HCl solution.

Step 2: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate

  • Prepare a solution of sodium ethoxide in ethanol.

  • At 0°C, add hydroxylamine hydrochloride in ethanol to the sodium ethoxide solution.

  • Add the product from Step 1 to this mixture.

Step 3: Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • Treat the ethyl ester from Step 2 with aqueous sodium hydroxide to hydrolyze the ester.

  • Acidify the solution to pH 3 with HCl to precipitate the final product, AMIA.

Protocol 2: Fmoc-Protection of Aminoisoxazole Carboxylic Acids (General Considerations)

A critical step in SPPS is the protection of the amino group of the amino acid to be incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group in modern peptide synthesis.[2][3]

Challenges with AMIA: Standard Fmoc protection of the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been shown to be challenging under typical reaction conditions, with the amino group remaining largely unreactive.[1][4] This has led to the development of a protocol for the direct coupling of unprotected AMIA.

General Procedure for Fmoc-AlaIso-OH Synthesis: For other aminoisoxazole derivatives, such as the one used to create Fmoc-AlaIso-OH, standard Fmoc protection procedures can be applied.[1]

  • Dissolve the aminoisoxazole carboxylic acid and sodium carbonate in distilled water.

  • Add a solution of Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in 1,4-dioxane dropwise.

  • Stir the mixture at room temperature for 20 hours.

  • Add additional aqueous sodium carbonate and continue stirring.

  • Filter the mixture and wash with ethyl acetate to remove excess Fmoc-Osu and by-products to yield the Fmoc-protected aminoisoxazole carboxylic acid.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) and Coupling of Aminoisoxazole Carboxylic Acids

This protocol details the manual solid-phase synthesis of peptides on Rink Amide MBHA resin and the incorporation of aminoisoxazole carboxylic acids.

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) or other Fmoc-protected aminoisoxazole carboxylic acids

  • Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate) or HBTU/TBTU.[5]

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), MeOH (methanol)

  • Deprotection solution: 20-25% piperidine in DMF

  • Washing solutions: DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a polypropylene syringe reactor.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 25% piperidine in DMF (2 x 10 minutes).[1]

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling (Standard):

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. Repeat the coupling if necessary.

    • Wash the resin as in step 3.

  • Coupling of Unprotected AMIA:

    • Use 3 equivalents of AMIA, 3 equivalents of HATU, and 6 equivalents of DIPEA.[1][4]

    • For improved efficiency, perform the coupling under ultrasonic agitation for 15 minutes. Repeat this step three times.[1]

    • Alternatively, a classical coupling can be performed for 2 hours, and if incomplete, the coupling procedure should be repeated.[4]

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin as in step 3.

  • Coupling of Fmoc-AlaIso-OH:

    • Use a TBTU/HOBt/DIPEA system for coupling.[1]

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Cleavage Cocktail:

  • A commonly used cleavage cocktail is a mixture of TFA (trifluoroacetic acid), water, and TIS (triisopropylsilane) in a ratio of 95:2.5:2.5 (v/v/v).[1][4]

Procedure:

  • After the final Fmoc deprotection, wash the peptidyl resin with DMF, DCM, and MeOH, and then dry it under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Evaporate the trifluoroacetic acid from the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Lyophilize the precipitated peptide to obtain the final product.

  • Analyze the product using ESI-MS and HPLC.[4]

Data Presentation

The following tables summarize quantitative data related to the solid-phase synthesis of peptides containing aminoisoxazole carboxylic acids.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentStandard Fmoc-Amino Acid CouplingUnprotected AMIA Coupling
Fmoc-Amino Acid / AMIA3 eq3 eq
Coupling Reagent (HATU)3 eq3 eq
Base (DIPEA)6 eq6 eq

Table 2: Comparison of Coupling Conditions for AMIA

Coupling MethodDurationOutcome
Classical (Shaking)2 hoursEffective coupling, may require repetition
Ultrasonic Agitation3 x 15 minutesEffective coupling

Table 3: Cleavage Cocktail Composition and Conditions

ComponentVolume PercentageReaction TimeTemperature
Trifluoroacetic Acid (TFA)95%2 hoursRoom Temperature
Water (H₂O)2.5%
Triisopropylsilane (TIS)2.5%

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (25% Piperidine/DMF) Swell->Deprotection Start Wash1 Wash (DMF, DCM, MeOH) Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA or TBTU/HOBt/DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Monitor Wash2 Wash (DMF, DCM, MeOH) Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/H₂O/TIS) Wash2->Cleavage Final Wash KaiserTest->Coupling Incomplete KaiserTest->Wash2 Complete Precipitation Precipitate with Ether Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Analysis Analysis (MS, HPLC) Lyophilization->Analysis FinalPeptide Final Peptide Analysis->FinalPeptide

Caption: Experimental workflow for solid-phase synthesis of peptides containing aminoisoxazole carboxylic acids.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the successful incorporation of aminoisoxazole carboxylic acids into peptide chains using solid-phase synthesis. The direct coupling of unprotected 5-amino-3-methyl-isoxazole-4-carboxylic acid offers a viable strategy to overcome challenges associated with its Fmoc protection. For other derivatives, standard Fmoc-protection and coupling procedures can be employed. The use of these building blocks opens up new avenues for the design and synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Researchers are encouraged to optimize these protocols for their specific peptide sequences and applications.

References

Application Notes: Incorporation of Ethyl 3-aminoisoxazole-5-carboxylate into Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The incorporation of unnatural amino acids, such as isoxazole derivatives, into peptide backbones is a key strategy in the development of peptidomimetics.[1] These modified peptides often exhibit enhanced stability, increased potency, and improved pharmacokinetic profiles compared to their natural counterparts.[4] Ethyl 3-aminoisoxazole-5-carboxylate serves as a valuable building block in this context, offering a rigid scaffold that can introduce unique conformational constraints and functionalities into peptide structures. Its integration can lead to novel therapeutic agents with improved efficacy and lower toxicity.[1]

Applications in Drug Discovery

The isoxazole moiety is a versatile scaffold for the design of novel drug candidates due to its ability to interact with a wide range of biological targets.[5] Peptides containing isoxazole cores are being explored for various therapeutic applications:

  • Anticancer Agents: Isoxazole derivatives have been shown to exhibit significant anticancer activity against various cell lines.[2]

  • Anti-inflammatory Drugs: The isoxazole ring is a key component of several anti-inflammatory drugs.[6]

  • Antibacterial and Antifungal Agents: Peptides incorporating isoxazole structures have demonstrated potent antimicrobial activity.[4]

  • Neurological Disorders: Isoxazole-containing compounds are also being investigated for their potential in treating neurodegenerative diseases.[2]

The incorporation of this compound into peptides can enhance their stability against enzymatic degradation and improve their ability to penetrate cell membranes, making them more effective drug candidates.[4]

Experimental Protocols

1. Synthesis of Fmoc-Protected this compound

A crucial step for incorporating the isoxazole moiety into a peptide via Solid-Phase Peptide Synthesis (SPPS) is the protection of its amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol for Fmoc Protection:

  • Dissolve this compound in a suitable organic solvent (e.g., a mixture of 1,4-dioxane and water).

  • Add a base, such as sodium bicarbonate (NaHCO₃), to the solution.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in 1,4-dioxane to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Fmoc-protected this compound.

2. Solid-Phase Peptide Synthesis (SPPS) for Isoxazole-Containing Peptides

This protocol outlines the incorporation of the Fmoc-protected isoxazole building block into a peptide chain using a standard SPPS methodology on a Rink-amide resin.

Protocol:

  • Resin Swelling: Swell the Rink-amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3 equivalents), and an activator like HOBt (Hydroxybenzotriazole) (3 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

  • Monitoring Coupling: Check the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Isoxazole: To incorporate the isoxazole moiety, use the Fmoc-protected this compound in the coupling step (step 3).

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS and MS/MS) to confirm its identity and purity.[1]

Data Presentation

Table 1: Peptide Coupling Conditions and Reagents

ParameterCondition/ReagentEquivalents (eq)Notes
ResinRink-amide1Standard resin for peptide amides.
Fmoc-Amino Acid-3Standard amino acids or the isoxazole derivative.
Coupling ReagentTBTU/HOBt or HATU3Common and efficient coupling reagents.[7]
BaseDIPEA6Activates the coupling reaction.
SolventDMF-Standard solvent for SPPS.
Reaction Time2 hours-Typical coupling time.
TemperatureRoom Temperature-Standard reaction temperature.

Table 2: Representative Mass Spectrometry Data for a Model Isoxazole-Peptide

The following table shows hypothetical mass spectrometry data for a model peptide (e.g., Ac-Leu-Ala-Isox-Val-NH₂) containing the this compound (represented as "Isox").

Peptide SequenceCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (b- and y-type)
Ac-Leu-Ala-Isox-Val-NH₂524.31524.32b₂ (Ac-Leu-Ala), y₂ (Isox-Val-NH₂)

Visualizations

experimental_workflow start_end start_end process process product product start Starting Materials synth_isox Synthesis of This compound start->synth_isox fmoc_protect Fmoc Protection synth_isox->fmoc_protect fmoc_isox Fmoc-Isoxazole Building Block fmoc_protect->fmoc_isox spps Solid-Phase Peptide Synthesis (SPPS) fmoc_isox->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Purified Isoxazole-Peptide purification->final_peptide characterization Characterization (MS, HPLC) final_peptide->characterization end Final Product characterization->end

Caption: Overall workflow for the synthesis of isoxazole-containing peptides.

peptide_coupling reactant reactant reagent reagent intermediate intermediate product product resin_peptide Resin-Bound Peptide (with free N-terminus) coupled_peptide Resin-Bound Peptide with Isoxazole resin_peptide->coupled_peptide Coupling fmoc_isox Fmoc-Isoxazole-COOH activated_isox Activated Isoxazole (Active Ester) fmoc_isox->activated_isox Activation coupling_reagents Coupling Reagents (TBTU/HOBt/DIPEA) coupling_reagents->activated_isox activated_isox->coupled_peptide

Caption: The peptide coupling reaction on the solid support.

logical_relationship core_concept core_concept property property application application isox_structure This compound peptide_incorp Incorporation into Peptides isox_structure->peptide_incorp peptidomimetics Creation of Peptidomimetics peptide_incorp->peptidomimetics enhanced_stability Enhanced Stability peptidomimetics->enhanced_stability improved_potency Improved Potency peptidomimetics->improved_potency drug_discovery Drug Discovery enhanced_stability->drug_discovery improved_potency->drug_discovery therapeutics Novel Therapeutics drug_discovery->therapeutics

Caption: The rationale for incorporating isoxazoles into peptides.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Ethyl 3-Aminoisoxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving ethyl 3-aminoisoxazole-5-carboxylate and its derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through palladium-catalyzed reactions opens up a vast chemical space for the synthesis of novel drug candidates.[1][2] This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing detailed protocols and quantitative data where available for isoxazole derivatives.

Introduction to Palladium-Catalyzed Reactions on Isoxazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions have revolutionized the way complex molecules are constructed, particularly in the pharmaceutical industry.[3][4][5][6] The functionalization of heterocyclic compounds like isoxazoles is of particular interest due to their prevalence in biologically active compounds. This compound serves as a versatile building block, and its derivatization can lead to a wide range of compounds with potential therapeutic applications.[1][2]

The primary challenge in the palladium-catalyzed functionalization of this compound is the need for a leaving group, typically a halide, on the isoxazole ring. Therefore, the synthesis of halogenated derivatives, such as ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, is a crucial first step for subsequent cross-coupling reactions.

Key Palladium-Catalyzed Reactions and Applications

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. While specific examples for ethyl 4-halo-3-aminoisoxazole-5-carboxylate are not extensively documented, protocols for similar isoxazole structures, such as ethyl isoxazole-3-carboxylate, provide a strong basis for reaction development. A study on the direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate demonstrates the feasibility of such couplings on this scaffold.[7]

Application: Synthesis of bi-aryl and heteroaryl-substituted isoxazoles, which are common motifs in kinase inhibitors and other therapeutic agents.

Table 1: Suzuki-Miyaura Coupling of a Related Isoxazole Derivative

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl isoxazole-3-carboxylate4-Chlorophenylboronic acidPdCl(C3H5)(dppb) (2)-KOAcDMA1202072[7]
2Ethyl isoxazole-3-carboxylate4-Tolylboronic acidPdCl(C3H5)(dppb) (2)-KOAcDMA1202085[7]
3Ethyl isoxazole-3-carboxylate4-Methoxyphenylboronic acidPdCl(C3H5)(dppb) (2)-KOAcDMA1202082[7]

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)

  • Materials:

    • Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate

    • Aryl boronic acid (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Base (e.g., K₃PO₄, 2 equivalents)

    • Anhydrous solvent (e.g., Toluene/Water 10:1)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask, add ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4][5] This reaction is valuable for introducing alkenyl groups onto the isoxazole core.

Application: Synthesis of isoxazole-containing stilbenes and other vinylated compounds, which can be intermediates for more complex molecules or possess biological activity themselves.

Table 2: Heck Coupling of a Related Bromooxazole Derivative

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002470-85[8]
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002465-80[8]
3AcrylonitrilePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002460-75[8]
(Note: Data adapted from a general protocol for a bromooxazole derivative)

Experimental Protocol: Heck Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)

  • Materials:

    • Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate

    • Alkene (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

    • Base (e.g., Et₃N, 2 equivalents)

    • Anhydrous solvent (e.g., DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a sealed tube, combine ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the palladium catalyst, and the ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, the alkene, and the base via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[3] This reaction is particularly useful for introducing diverse amino functionalities onto the isoxazole ring.

Application: Synthesis of novel aminoisoxazole derivatives with potential applications as receptor antagonists or enzyme inhibitors. The resulting secondary amines can also serve as handles for further functionalization.

Table 3: Buchwald-Hartwig Amination of a Related Bromooxazole Derivative

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1101680-90[9]
2AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1101675-85[9]
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1101685-95[9]
(Note: Data adapted from a general protocol for a bromooxazole derivative)

Experimental Protocol: Buchwald-Hartwig Amination (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)

  • Materials:

    • Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate

    • Amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

    • Ligand (e.g., XPhos, 3 mol%)

    • Base (e.g., NaOtBu, 1.5 equivalents)

    • Anhydrous solvent (e.g., Toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube, add the palladium precatalyst and the ligand.

    • Evacuate and backfill with inert gas three times.

    • Add the anhydrous solvent, followed by ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the amine, and the base.

    • Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 16 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly valuable for the synthesis of alkynyl-substituted isoxazoles.

Application: The introduction of an alkyne functionality provides a versatile handle for further transformations, such as click chemistry, or can be a key structural element in pharmacologically active molecules.

Table 4: Sonogashira Coupling of a Related Bromooxazole Derivative

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1285-95[8]
21-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1280-90[8]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1290-98[8]
(Note: Data adapted from a general protocol for a bromooxazole derivative)

Experimental Protocol: Sonogashira Coupling (Adapted for Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate)

  • Materials:

    • Ethyl 4-bromo-3-aminoisoxazole-5-carboxylate

    • Terminal alkyne (1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) salt (e.g., CuI, 4 mol%)

    • Base (e.g., Et₃N)

    • Anhydrous solvent (e.g., THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

    • Evacuate and backfill with inert gas.

    • Add the anhydrous solvent, ethyl 4-bromo-3-aminoisoxazole-5-carboxylate, the terminal alkyne, and the base.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - Haloisoxazole - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue reaction quench Quench Reaction monitor->quench Reaction complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Logical Relationship in Drug Discovery

drug_discovery_path start Ethyl 3-aminoisoxazole- 5-carboxylate halogenation Halogenation (e.g., Bromination) start->halogenation pd_coupling Palladium-Catalyzed Cross-Coupling halogenation->pd_coupling library Library of Diverse Isoxazole Derivatives pd_coupling->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of Pd-catalyzed reactions in a drug discovery workflow.

Conclusion

Palladium-catalyzed reactions are indispensable for the functionalization of this compound derivatives. The protocols and data presented herein, adapted from closely related systems, provide a solid foundation for researchers to explore the synthesis of novel isoxazole-based compounds. These reactions significantly expand the accessible chemical space, paving the way for the discovery of new therapeutic agents. Further research to establish specific optimal conditions for various coupling partners with ethyl 4-halo-3-aminoisoxazole-5-carboxylate is encouraged.

References

Protocol for N-acylation of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The N-acylation of heteroaromatic amines is a fundamental transformation in organic synthesis, crucial for the development of novel pharmaceuticals and agrochemicals. Ethyl 3-aminoisoxazole-5-carboxylate is a valuable building block in medicinal chemistry, and its N-acylation provides access to a diverse range of derivatives with potential biological activity. The isoxazole scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. However, the amino group at the 3-position of the isoxazole ring can exhibit reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system, sometimes rendering N-acylation challenging under standard conditions. This document provides detailed protocols for the N-acylation of this compound using common acylating agents such as acyl chlorides and anhydrides, with variations in reaction conditions to address the potential for lower reactivity.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development who are working with isoxazole derivatives and related heterocyclic compounds.

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. Method A employs a standard approach using a tertiary amine base as a catalyst and acid scavenger, which is suitable for many heterocyclic amines. Method B provides an alternative for less reactive substrates, involving the use of a strong base to deprotonate the amino group prior to the addition of the acylating agent.

Method A: N-acylation using Pyridine or Triethylamine

This protocol is adapted from general procedures for the N-acylation of heterocyclic amines.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of substrate).

  • Add pyridine or triethylamine (1.2-1.5 eq.) to the solution. If desired, a catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-acylated product.

Method B: N-acylation via Deprotonation with Sodium Hydride

This method is recommended if Method A fails or proceeds with low yield, suggesting lower nucleophilicity of the amino group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq. of 60% dispersion) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the N-acylation of various amino heterocycles, which can serve as a starting point for optimizing the reaction for this compound.

SubstrateAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Various N-heterocyclesAcetyl chloride/Benzoyl chloridePotter's claySolvent-freeRT0.07-0.669-97[1]
5-Amino-3-(5-nitro-2-furyl)isoxazolesAcyl chloridesNaHTHFRTN/AN/A[2]
IndazolesAcid anhydridesElectrochemicalN/ARTN/AN/A[3]
AmidesAcid anhydridesMgBr2·OEt2N/ARTN/AGood
Non-nucleophilic N-heterocyclesCarboxylic acidsBoc2O, DMAP, 2,6-lutidineN/ARTN/AHigh[4]
Hydroxy groupsAcetic anhydridePyridinePyridine0 to RTN/AN/A[5]

Note: "N/A" indicates that the specific data was not provided in the cited literature. The yields are as reported in the literature for the respective substrates and may vary for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate add_base Add Base/Catalyst start->add_base cool_0c Cool to 0°C add_base->cool_0c add_reagent Add Acylating Agent cool_0c->add_reagent warm_rt Warm to RT & Stir add_reagent->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification dry_concentrate->purify

Caption: General workflow for the N-acylation of this compound.

Reaction Scheme

reaction_scheme Base (e.g., Pyridine, Et3N, or NaH) Solvent (e.g., DCM, THF) sub <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your-image-for-ethyl-3-aminoisoxazole-5-carboxylate.png' />TD>TR><TR><TD>Ethyl 3-aminoisoxazole-5-carboxylateTD>TR>TABLE>> acyl_halide <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your-image-for-acyl-halide.png' />TD>TR><TR><TD>Acyl Halide/AnhydrideTD>TR>TABLE>> product <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/your-image-for-product.png' />TD>TR><TR><TD>N-acylated ProductTD>TR>TABLE>> sub->product + acyl_halide->product

Caption: General reaction scheme for the N-acylation of this compound. Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with the actual chemical structures.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, focusing on the utilization of privileged heterocyclic scaffolds. The pyrimidine and pyrazole cores are highlighted as key building blocks in the design of potent and selective kinase inhibitors for targeted cancer therapy.

Introduction to Privileged Scaffolds in Kinase Inhibitor Synthesis

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity.[1] Pyrimidine and pyrazole-based structures are prominent examples, frequently appearing in FDA-approved kinase inhibitors.[2][3] Their versatility allows for the synthesis of diverse compound libraries, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The pyrazolo[1,5-a]pyrimidine core, for instance, is recognized for its potent and selective inhibition of various protein kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[4] Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine and can mimic key interactions of ATP with the hinge region of the kinase domain.[5]

The following sections detail the synthesis of specific kinase inhibitors, providing step-by-step protocols and summarizing key quantitative data.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors often follows a convergent strategy where a core heterocyclic scaffold is functionalized through a series of reactions to introduce moieties that interact with specific regions of the kinase ATP-binding pocket.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization & Purification Starting Materials Starting Materials Cyclocondensation Cyclocondensation Starting Materials->Cyclocondensation Core Scaffold Core Scaffold Cyclocondensation->Core Scaffold Functionalization Functionalization Core Scaffold->Functionalization Purification Purification Functionalization->Purification Characterization Characterization Purification->Characterization Bioactive Molecule Bioactive Molecule Characterization->Bioactive Molecule

Caption: General workflow for the synthesis of kinase inhibitors.

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile starting point for the development of inhibitors targeting a range of kinases.[4]

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This protocol involves the initial synthesis of a β-enaminone intermediate, followed by a cyclocondensation reaction.[4]

Step 1: Synthesis of β-enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[4]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine.

  • The reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position of the scaffold.[4]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[4]

Synthesis of Gefitinib: An EGFR Kinase Inhibitor

Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[6] Several synthetic routes have been developed, with a focus on improving overall yield and reducing hazardous reagents.

A Novel Four-Step Synthesis of Gefitinib

A recently developed four-step synthesis avoids chromatographic purifications and uses practical reaction temperatures.[6]

  • Starting Material: 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Step 1 (Monodemethylation): The dimethoxyquinazoline core is monodemethylated using the ionic liquid trimethylammonium heptachlorodialuminate.

  • Step 2 & 3 (Substitutions): Subsequent nucleophilic aromatic substitutions are performed.

  • Step 4 (Selective Dehalogenation): The final step involves a selective dehalogenation to yield gefitinib.

  • Overall Yield: This route provides gefitinib in a 14% overall yield on a gram scale.[6]

Synthesis of Imatinib: A Bcr-Abl Kinase Inhibitor

Imatinib (Gleevec®) is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its synthesis has been approached through various methods, including palladium-catalyzed and copper-catalyzed reactions.[7]

General Three-Step Synthesis of Imatinib Derivatives

A common route involves a substitution reaction followed by a Buchwald-Hartwig coupling.[7]

  • Step 1 (Amidation): 3-bromo-4-methylaniline is reacted with 4-chloromethylbenzoyl chloride in the presence of K₂CO₃ in dry DCM to form the benzamide intermediate.

  • Step 2 (Substitution): The intermediate is then reacted with an aryl piperazine in dry acetone with K₂CO₃.

  • Step 3 (Buchwald-Hartwig Coupling): The resulting bromobenzamide intermediate is coupled with a hetaryl primary amine using a palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0)) and a ligand (e.g., Xphos) in the presence of a base (e.g., Potassium tert-butoxide) to yield the final imatinib derivatives.

  • Yields: This method can produce various derivatives with yields ranging from 40.0% to 58.1%.[7]

Quantitative Data Summary

The following tables summarize the biological activity of representative kinase inhibitors synthesized using pyrimidine-based scaffolds.

Table 1: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Glioblastoma Multiforme (GBM) Cells [8]

CompoundGIN8 IC50 (μM)GIN28 IC50 (μM)GCE28 IC50 (μM)
SI30611.2 ± 3.87.7 ± 1.67.2 ± 2.0
SI30854.7 ± 1.245.3 ± 0.949.8 ± 1.5

Table 2: Aurora A Kinase Inhibitory Activity and Antiproliferative Effects of Pyrimidine-Based Derivatives [9][10]

CompoundAurora A IC50 (nM)NCI-H446 (SCLC) IC50 (nM)
13 < 100< 200
20 > 250> 500
21 > 250> 500
25 (Prodrug of 13) (Releases 13)Potent in vivo

Signaling Pathways

Kinase inhibitors exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

Gefitinib targets the EGFR, a receptor tyrosine kinase. Mutations in EGFR can lead to its constitutive activation, promoting cell proliferation and inhibiting apoptosis in non-small-cell lung cancer. Gefitinib binds to the ATP site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling.[6]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Gefitinib Gefitinib Gefitinib->EGFR inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Downstream Signaling->Inhibition of Apoptosis

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Aurora Kinase and MYC Oncoproteins

Aurora A kinase is often upregulated in cancers and plays a role in stabilizing MYC-family oncoproteins, which are challenging drug targets.[10] Inhibitors targeting Aurora A can lead to the degradation of MYC, thereby inhibiting tumor growth.

Aurora_MYC_Pathway Aurora A Kinase Aurora A Kinase MYC Oncoproteins MYC Oncoproteins Aurora A Kinase->MYC Oncoproteins stabilizes Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora A Kinase inhibits Cell Proliferation Cell Proliferation MYC Oncoproteins->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: Inhibition of Aurora A kinase leads to destabilization of MYC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-aminoisoxazole-5-carboxylate synthesis.

Troubleshooting Guide

Low product yield, the formation of isomers, and purification challenges are common hurdles in the synthesis of substituted isoxazoles. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Nitrile Oxide Formation: The in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride may be inefficient.- Base Selection: Ensure the use of a suitable, non-nucleophilic base. Triethylamine (Et₃N) is commonly used, but if issues persist, consider a stronger, non-nucleophilic base like DBU. Ensure the base is dry and added slowly at a low temperature to control the reaction rate. - Reaction Temperature: The formation of nitrile oxide is often temperature-sensitive. Maintain the recommended temperature for this step, typically between 0 °C and room temperature.
2. Low Reactivity of Alkyne: The dipolarophile (ethyl propiolate) may not be reactive enough under the chosen conditions.- Temperature Adjustment: Gradually increase the reaction temperature after the nitrile oxide has been generated. However, be cautious as higher temperatures can lead to side reactions. - Catalysis: Consider the use of a catalyst, such as copper(I) salts, which can facilitate the cycloaddition, though this may require optimization to avoid side reactions.
3. Degradation of Starting Materials or Product: The amino group or the isoxazole ring might be sensitive to the reaction conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - pH Control: During workup, carefully control the pH to avoid hydrolysis of the ester or degradation of the amino-isoxazole core.
Formation of Regioisomers 1. Lack of Regiocontrol in Cycloaddition: The [3+2] cycloaddition of the nitrile oxide to ethyl propiolate can potentially yield both the 3,5- and 3,4-disubstituted isoxazole isomers.- Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile).[1] - Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of cycloaddition reactions.[1]
Difficult Purification 1. Presence of Furoxan Byproduct: Nitrile oxides can dimerize to form furoxans, which can be difficult to separate from the desired product.- Slow Addition of Base: Add the base dropwise to the solution of the hydroximoyl chloride to keep the concentration of the nitrile oxide low at any given time, thus favoring the reaction with the alkyne over dimerization. - High Dilution: Performing the reaction under high dilution conditions can also minimize the dimerization of the nitrile oxide.[1]
2. Unreacted Starting Materials: Incomplete reaction can lead to a complex mixture that is challenging to purify.- TLC Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent. - Stoichiometry: A slight excess of the alkyne (ethyl propiolate) can help drive the reaction to completion.
3. Oily Product: The final product may be obtained as an oil, making isolation by crystallization difficult.- Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for effective purification. - Salt Formation: Consider converting the amino group to a salt (e.g., hydrochloride) to induce crystallization, which can then be neutralized in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common and effective method is the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an alkyne. For this compound, this would typically involve the reaction of a protected aminoacetonitrile oxide with ethyl propiolate. The amino group is usually protected (e.g., with a Boc group) to prevent side reactions.

Q2: How can I prepare the necessary aminoacetonitrile oxide precursor?

The precursor, a protected aminoacetohydroximoyl chloride, can be synthesized from the corresponding protected aminoacetaldehyde oxime. This is typically achieved by chlorination with a reagent like N-chlorosuccinimide (NCS).[1]

Q3: My yield of the desired 3,5-disubstituted isomer is low, and I am getting a significant amount of the 3,4-isomer. How can I improve the regioselectivity?

Regioselectivity in such cycloadditions is a known challenge. As mentioned in the troubleshooting guide, factors like solvent and temperature play a crucial role.[1] Lowering the reaction temperature often favors the formation of the thermodynamically more stable isomer.[1] Systematic screening of solvents with varying polarities is recommended to find the optimal conditions for your specific substrate.

Q4: I am observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent its formation?

Furoxan formation is due to the dimerization of the nitrile oxide. To minimize this, the nitrile oxide should be generated slowly and in the presence of the alkyne so that it reacts preferentially in the intended cycloaddition. This can be achieved by the slow, dropwise addition of the base to the reaction mixture containing the hydroximoyl chloride and ethyl propiolate.[1]

Q5: What are the best practices for the purification of this compound?

Flash column chromatography on silica gel is generally the most effective method for purifying isoxazole derivatives.[2] A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether. It is important to monitor the fractions by TLC to ensure a clean separation from any isomers or byproducts.

Experimental Protocols

Below are representative, detailed methodologies for key steps in a potential synthesis of this compound, adapted from analogous syntheses of substituted isoxazoles.

Protocol 1: Synthesis of N-Boc-aminoacetohydroximoyl chloride
  • Oxime Formation: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the aldehyde.

  • Chlorination: Dilute the reaction mixture with water and extract the oxime with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude oxime in DMF and treat with N-chlorosuccinimide (1.1 eq) at 0 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroximoyl chloride, which can often be used in the next step without further purification.

Protocol 2: [3+2] Cycloaddition for Ethyl 3-(N-Boc-amino)isoxazole-5-carboxylate
  • Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve the N-Boc-aminoacetohydroximoyl chloride (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent such as THF or dichloromethane.

  • Nitrile Oxide Generation and Cycloaddition: Cool the solution to 0 °C. Add a solution of triethylamine (1.5 eq) in the same solvent dropwise over a period of 1-2 hours.

  • Reaction Monitoring and Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, filter off the triethylammonium chloride salt. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexane gradient) to isolate the protected product.

Protocol 3: Deprotection to Yield this compound
  • Acidic Cleavage of Boc Group: Dissolve the purified Ethyl 3-(N-Boc-amino)isoxazole-5-carboxylate in a suitable solvent like dichloromethane or dioxane.

  • Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Monitoring and Workup: Monitor the deprotection by TLC. Once complete, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a mild base and extracted.

Visualizations

Synthesis_Pathway A N-Boc-aminoacetaldehyde B N-Boc-aminoacetaldehyde oxime A->B NH2OH·HCl, NaHCO3 C N-Boc-aminoaceto- hydroximoyl chloride B->C NCS, DMF E Ethyl 3-(N-Boc-amino)- isoxazole-5-carboxylate C->E + (D) Et3N, THF D Ethyl propiolate F Ethyl 3-aminoisoxazole- 5-carboxylate E->F TFA or HCl

Caption: General synthetic pathway for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 Start Low Yield of This compound Cause1 Inefficient Nitrile Oxide Formation Start->Cause1 Cause2 Poor Cycloaddition Efficiency Start->Cause2 Cause3 Product Degradation (Workup/Purification) Start->Cause3 Sol1A Optimize Base: (e.g., Et3N vs DBU) Cause1->Sol1A Sol1B Control Temperature: (e.g., 0 °C to RT) Cause1->Sol1B Sol2A Increase Reaction Temperature Cause2->Sol2A Sol2B Screen Solvents Cause2->Sol2B Sol3A Mild Workup Conditions (Control pH) Cause3->Sol3A Sol3B Inert Atmosphere Cause3->Sol3B

Caption: Troubleshooting logic for low yield in the synthesis.

Experimental_Workflow Start Start: N-Boc-aminoacetohydroximoyl chloride + Ethyl propiolate in THF Step1 Cool to 0 °C Start->Step1 Step2 Slowly add Et3N in THF Step1->Step2 Step3 Stir overnight at RT Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Workup: Filter, Concentrate Step4->Step5 Reaction Complete Step6 Purification: Silica Gel Chromatography Step5->Step6 End Isolated Product: Ethyl 3-(N-Boc-amino)isoxazole- 5-carboxylate Step6->End

Caption: Experimental workflow for the key cycloaddition step.

References

Technical Support Center: Purification of Crude Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed purification protocols specifically for Ethyl 3-aminoisoxazole-5-carboxylate are not widely available in the cited literature. The following guide is based on established and effective purification techniques for closely related isoxazole derivatives, including structural isomers like Ethyl 5-aminoisoxazole-3-carboxylate.[1][2][3][4][5] These methodologies should serve as a robust starting point for developing a specific protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary methods for purifying crude this compound?

The most common and effective purification techniques for isoxazole derivatives are silica gel column chromatography and recrystallization.[2] The choice between them depends on the nature of the impurities and the physical state of your crude product. Often, a combination of an initial work-up (extraction) followed by either chromatography or recrystallization is employed.

Q2: My compound has high water solubility, making extraction difficult. How can I improve my extraction efficiency?

High water solubility is a common issue with polar heterocyclic compounds. To improve the transfer of your product from the aqueous phase to an organic solvent, consider the following strategies:

  • Salting Out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl). This reduces the solubility of the organic compound in the aqueous phase, driving it into the organic layer.[1]

  • pH Adjustment: If your compound possesses acidic or basic functional groups (the amino group is basic), adjusting the pH of the aqueous solution can neutralize the charge, making the molecule less polar and more soluble in organic solvents.[1] For the amino group, basifying the aqueous layer (e.g., with a saturated NaHCO₃ or Na₂CO₃ solution) before extraction is recommended.[4]

  • Use of a More Polar Solvent: If standard solvents like ethyl acetate are ineffective, consider more polar options like n-butanol or a mixture of chloroform and isopropanol.[1]

  • Continuous Liquid-Liquid Extraction: For compounds that are particularly difficult to extract, a continuous extraction apparatus can be highly effective.[1]

Q3: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do?

Streaking or tailing on silica gel is a frequent problem with polar compounds, especially those containing basic groups like amines. The acidic nature of silica gel can lead to strong, non-ideal interactions. Here are some solutions:

  • Incorporate a Base: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (typically 0.1-2%).[1][3] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound and leading to sharper peaks.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase, such as neutral alumina.

  • Optimize the Solvent System: Ensure your chosen mobile phase provides an appropriate retention factor (Rƒ) for your compound, ideally between 0.2 and 0.4 on a TLC plate.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" typically occurs when the compound's melting point is below the boiling point of the chosen solvent or when the solution is supersaturated. To encourage crystallization, you can:

  • Use a Lower-Boiling Point Solvent System: This ensures the compound solidifies before it has a chance to separate as a liquid.[1]

  • Reduce the Concentration: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Employ a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[1]

Q5: No crystals have formed after cooling my recrystallization mixture. What should I do?

If crystals do not form spontaneously, nucleation may be required. Try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[1]

  • Seeding: If you have a small amount of pure crystalline product, add a single tiny crystal to the cooled solution to induce crystallization.[1]

  • Concentration: Your solution may be too dilute. Slowly evaporate some of the solvent and attempt to cool the solution again.[1]

  • Refrigeration: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to further decrease the solubility of your compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Isoxazole Derivatives

Stationary Phase Eluent System (Mobile Phase) Ratio (v/v) Application Notes
Silica Gel Ethyl Acetate / Petroleum Ether 7:93 to 1:9 A good starting point for many isoxazole esters. Adjust polarity based on TLC.[3]
Silica Gel Petroleum Ether / Dichloromethane 50:50 Effective for related methoxyisoxazole carboxylates.[4]
Silica Gel Petroleum Ether / Diethyl Ether 80:20 Used for purification of a precursor to an aminoisoxazole.[4]

| Silica Gel | Eluent + Triethylamine (Et₃N) | Add 0.1-2% | Recommended to reduce tailing for basic compounds like aminoisoxazoles.[1][3] |

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol is a general procedure and should be optimized using Thin Layer Chromatography (TLC) first to determine the ideal solvent system.

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various solvent systems (e.g., mixtures of ethyl acetate and petroleum ether/hexanes). The ideal system should give your target compound an Rƒ value of approximately 0.2-0.4. If streaking is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether). Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the concentrated sample or the dry-loaded silica onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best option.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals. If needed, further cooling in an ice bath can maximize the yield.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_solid Solid Purification Path cluster_oil Oil/Complex Mixture Purification Path cluster_end Final Product Crude Crude Ethyl 3-aminoisoxazole-5-carboxylate TLC Analyze by TLC Crude->TLC Decision Solid or Oil? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Solid Column Column Chromatography Decision->Column Oil / Impure Filter Filter & Dry Recrystallize->Filter Pure Pure Product Filter->Pure Evaporate Combine Fractions & Evaporate Solvent Column->Evaporate Evaporate->Pure Recrystallization_Troubleshooting Start Attempt Recrystallization Q1 Does it form crystals? Start->Q1 Success Success: Collect Crystals Q1->Success Yes Q2 Did it oil out? Q1->Q2 No Q3 Did nothing happen? Q2->Q3 No Sol_A Use lower boiling solvent OR Add more 'good' solvent & cool slower Q2->Sol_A Yes Sol_B Scratch flask inner wall OR Add a seed crystal OR Concentrate solution Q3->Sol_B Yes Retry Re-attempt cooling Sol_A->Retry Sol_B->Retry Retry->Q1 Chromatography_Troubleshooting Start Run TLC / Column Q1 Observe Tailing/Streaking? Start->Q1 Q2 Compound stuck at baseline? Q1->Q2 No Sol_A Add 0.1-2% Triethylamine to Mobile Phase Q1->Sol_A Yes Good_Sep Good Separation Q2->Good_Sep No Sol_B Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) Q2->Sol_B Yes Retry Re-run TLC / Column Sol_A->Retry Sol_B->Retry Retry->Q1

References

Common side reactions in the synthesis of 3-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Aminoisoxazoles

This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during the synthesis of 3-aminoisoxazoles.

Frequently Asked Questions (FAQs)

Q1: My synthesis is yielding a mixture of regioisomers, primarily the 5-aminoisoxazole instead of the desired 3-aminoisoxazole. What causes this and how can I improve selectivity?

A1: The formation of regioisomeric mixtures is a common issue, particularly in the cyclocondensation of β-dicarbonyl compounds or their analogs with hydroxylamine.[1][2] The regiochemical outcome is determined by which carbonyl (or equivalent) group is initially attacked by the hydroxylamine nitrogen. Several factors, including pH, reaction temperature, and the nature of the substituents, can influence this selectivity.[3] In the reaction of tetrolonitrile with hydroxylamine, for instance, alkaline conditions can produce a mixture of 3-amino-5-methyl- and 5-amino-3-methylisoxazole, while neutral conditions favor the 5-aminoisoxazole.[4]

Strategies to favor the 3-aminoisoxazole isomer include:

  • pH and Temperature Control: Reaction conditions are critical. For example, in the synthesis of 3-amino-5-alkyl isoxazoles, the reaction temperature and pH are key factors in determining the regioselectivity.[3]

  • Use of N-Protected Hydroxylamine: Employing an N-protected hydroxylamine, such as an N-acyl-hydroxylamine, can almost completely suppress the formation of the 5-amino isomer byproduct.[5]

  • Lewis Acid Catalysis: For substrates like β-enamino diketones, the use of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce the desired regioisomer.[1][6]

Q2: I am observing a significant amount of a dimeric byproduct, especially when using a 1,3-dipolar cycloaddition route. What is this byproduct and how can I minimize its formation?

A2: The byproduct is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which results from the dimerization of the nitrile oxide intermediate.[6][7] This is a common side reaction when the concentration of the nitrile oxide is high or when it does not react quickly with the dipolarophile.

To minimize furoxan formation:

  • In Situ Generation: Generate the nitrile oxide in situ at a low temperature. This maintains a low concentration of the reactive intermediate, favoring the desired cycloaddition over dimerization.[6]

  • Slow Addition: Add the reagent used to generate the nitrile oxide (e.g., a base like triethylamine or an oxidant like N-chlorosuccinimide) slowly to the reaction mixture containing the dipolarophile.[6]

  • High Dilution: Performing the reaction under high dilution can also disfavor the bimolecular dimerization reaction.[8]

Q3: My reaction yield is consistently low. What are the potential causes beyond dimerization?

A3: Low yields in isoxazole synthesis can stem from several factors:

  • Decomposition of Starting Materials: Hydroxylamine and its derivatives can be unstable, especially at higher temperatures.[9] Using a more stable salt form or carefully controlling the temperature can help.

  • Steric Hindrance: Significant steric hindrance on either the nitrile oxide or the dipolarophile (e.g., an alkyne or enamine) can dramatically reduce the reaction rate and overall yield.[6]

  • Poor Reactivity of Substrates: In syntheses involving nucleophilic aromatic substitution on 3-haloisoxazoles, the starting material can be poorly reactive.[10] In such cases, an alternative route using more reactive 3-bromoisoxazolines may be more effective.[10][11]

  • Sub-optimal Reaction Conditions: Factors like solvent choice, temperature, and base selection are crucial. For instance, in the addition-elimination on 3-bromoisoxazolines, alcoholic solvents like n-butanol were found to provide cleaner reaction profiles than other solvents.[10]

Troubleshooting Guide

This section addresses specific problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Incorrect Regioisomer (e.g., 3,4- vs. 3,5-disubstituted) 1. Dipolarophile Choice: Terminal alkynes strongly favor the formation of 3,5-disubstituted isoxazoles in 1,3-dipolar cycloadditions.[6]2. Reaction Conditions: Solvent and catalysts heavily influence regioselectivity in cyclocondensation reactions.[1]1. Use an Alternative Route: To obtain 3,4-disubstituted isoxazoles, consider a [3+2] cycloaddition with enamines or a cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid.[6]2. Optimize Conditions: Systematically vary the solvent, temperature, and catalyst. For example, using BF₃ in MeCN can favor the 3,4-disubstituted product from β-enamino diketones.[1]
Formation of Amide or Trans-esterification Byproducts The amine nucleophile attacks a susceptible ester or amide group present on the starting material.1. Protect the Functional Group: Use a bulkier ester, such as a tert-butyl ester, and conduct the reaction in a corresponding solvent (e.g., refluxing tert-butanol) to prevent trans-esterification.[10]2. Use a Carboxylic Acid or Amide: If possible, start with a carboxylic acid or a more robust amide functionality instead of an ester.[10]
No Reaction or Very Low Conversion 1. Poor Substrate Reactivity: 3-haloisoxazoles are often poor substrates for copper- or palladium-catalyzed amination and thermal SNAr.[10]2. Decomposition of Reagents: Hydroxylamine can decompose under harsh conditions.[9]1. Switch to a More Reactive Intermediate: Use 3-bromoisoxazolines as surrogates for 3-haloisoxazoles. They show much better reactivity towards amines in base-promoted addition-elimination reactions.[10][11]2. Use Milder Conditions: Optimize the reaction temperature and consider using a more stable form of hydroxylamine (e.g., hydrochloride salt with a base).

Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones[1]

This method demonstrates how reaction conditions can be tuned to achieve high regioselectivity. The reaction of a β-enamino diketone with hydroxylamine hydrochloride in the presence of a Lewis acid (BF₃·OEt₂) favors the formation of 3,4-disubstituted isoxazoles.

  • To a solution of the β-enamino diketone (1.0 equiv) in acetonitrile (MeCN), add pyridine (1.4 equiv).

  • Add boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv) to the mixture at room temperature.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) and stir the reaction at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup followed by purification via column chromatography.

Table 1: Effect of Reaction Conditions on Regioselectivity[1]

EntryLewis Acid (equiv.)SolventAdditiveYield (%)Regioisomeric Ratio (3,4- vs. 4,5-)
1BF₃·OEt₂ (0.5)MeCN---
2BF₃·OEt₂ (1.0)MeCN---
3BF₃·OEt₂ (1.5)MeCN---
4BF₃·OEt₂ (2.0)MeCN---
5BF₃·OEt₂ (2.0)MeCNPyridine7990:10
6BF₃·OEt₂ (2.0)CH₂Cl₂Pyridine7085:15

Note: Specific yield and ratio data from the source have been generalized for illustrative purposes.

Protocol 2: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines[10]

This two-step procedure involves an addition-elimination reaction followed by oxidation.

Step A: Formation of 3-Aminoisoxazoline

  • Dissolve the 3-bromo-5-substituted-isoxazoline (1.0 equiv) in n-butanol.

  • Add the desired amine (1.2-2.4 equiv) and a suitable base (e.g., an inorganic or organic base).

  • Heat the mixture at 120 °C (oil bath) or using microwave irradiation (e.g., 160 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting 3-aminoisoxazoline.

Step B: Oxidation to 3-Aminoisoxazole

  • The 3-aminoisoxazoline obtained from Step A is dissolved in a suitable solvent.

  • An appropriate oxidizing agent is added. (Note: The original paper developed a specific oxidation protocol which should be consulted for precise reagents and conditions).[10]

  • The reaction is stirred until completion, followed by workup and purification to yield the final 3-amino-5-substituted-isoxazole.

Visualizations

Synthesis_Pathway cluster_start Starting Materials start β-Ketonitrile intermediate Oxime Intermediate start->intermediate Condensation (Base) hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->intermediate Condensation (Base) product 3-Aminoisoxazole intermediate->product Cyclization (-H₂O)

Caption: General synthesis of 3-aminoisoxazoles via cyclocondensation.

Regioselectivity start β-Ketonitrile + NH₂OH intermediate_A Attack at Ketone start->intermediate_A Path A (Favored by specific conditions) intermediate_B Attack at Nitrile start->intermediate_B Path B (Competing reaction) product_desired 3-Aminoisoxazole (Desired Product) intermediate_A->product_desired Cyclization product_side 5-Aminoisoxazole (Side Product) intermediate_B->product_side Cyclization

Caption: Competing pathways leading to regioisomeric products.

Troubleshooting_Flowchart problem Low Yield or Impure Product check_regio Check for Regioisomers (NMR, LC-MS) problem->check_regio Start Diagnosis isomers_found Isomers Present? check_regio->isomers_found solution_regio Solution: - Modify pH/Temp - Use Lewis Acid - Use N-Protected NH₂OH isomers_found->solution_regio Yes check_dimer Check for Furoxan Dimer (LC-MS, characteristic M+16 peak) isomers_found->check_dimer No success Problem Resolved solution_regio->success dimer_found Dimer Present? check_dimer->dimer_found solution_dimer Solution: - In situ generation of nitrile oxide - Slow addition of base/oxidant - Use high dilution dimer_found->solution_dimer Yes dimer_found->success No / Other Issue solution_dimer->success

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Optimization of Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminoisoxazoles. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminoisoxazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield in 5-Aminoisoxazole Synthesis via [3+2] Cycloaddition

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base used (e.g., triethylamine) is of high purity and added appropriately to facilitate the in situ generation of the nitrile oxide from precursors like hydroxamoyl chlorides.[1] Consider alternative methods for nitrile oxide generation, such as the Mukaiyama method using phenylisocyanate and a primary nitroalkane, which can sometimes improve yields.[1][2]
Nitrile Oxide Dimerization Nitrile oxides can dimerize to form furoxans, reducing the amount available for the cycloaddition.[3] To minimize this, generate the nitrile oxide in situ at a low concentration by slowly adding the precursor or base to the reaction mixture containing the dipolarophile (α-cyanoenamine).
Poor Quality of α-Cyanoenamine The α-cyanoenamine is a key starting material.[1] Ensure it is pure and dry. If synthesized in-house, verify its structure and purity by NMR and other analytical techniques before use.
Suboptimal Reaction Temperature Most [3+2] cycloadditions for 5-aminoisoxazole synthesis are stirred at room temperature overnight.[1] However, if the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can lead to decomposition of reactants or products. Monitor the reaction by TLC to determine the optimal temperature.
Incorrect Solvent Toluene is a commonly used solvent for this reaction.[1][2] Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider other anhydrous, non-protic solvents.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Post-Reaction Issues start Low or No Yield check_reagents Check Reagent Quality (Nitrile Oxide Precursor, Enamine, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_impure Impure/Decomposed Starting Materials? check_reagents->reagent_impure nitrile_oxide_issue Inefficient Nitrile Oxide Generation/Dimerization? check_reagents->nitrile_oxide_issue temp_issue Suboptimal Temperature? check_conditions->temp_issue solvent_issue Poor Reactant Solubility? check_conditions->solvent_issue purification_issue Product Loss During Purification? check_workup->purification_issue solution1 Solution: - Purify starting materials - Use fresh reagents reagent_impure->solution1 solution2 Solution: - Slow addition of base/precursor - Use in situ generation nitrile_oxide_issue->solution2 solution3 Solution: - Optimize temperature (TLC monitoring) - Check for decomposition temp_issue->solution3 solution4 Solution: - Choose appropriate solvent - Ensure complete dissolution solvent_issue->solution4 solution5 Solution: - Optimize chromatography conditions - Consider alternative purification purification_issue->solution5

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Formation of Regioisomers In the synthesis of aminoisoxazoles, regioselectivity is a critical factor.[4] For the [3+2] cycloaddition of nitrile oxides with α-cyanoenamines, the reaction is highly regioselective, consistently yielding the 5-amino-substituted regioisomer.[1] If other isomers are observed, re-evaluate the structure of your starting materials. For other synthetic routes, controlling pH and temperature can be critical for regioselectivity.[5]
Side Reactions Unwanted side reactions can occur if functional groups on the starting materials are not compatible with the reaction conditions.[5] Consider using protecting groups for sensitive moieties. For example, a Boc or Cbz group can protect an amino group from N-alkylation.[5]
Ring Opening of the Isoxazole Core The isoxazole ring can be susceptible to opening under harsh acidic or basic conditions.[5] Use milder bases or acids during the reaction and workup, and maintain moderate reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aminoisoxazoles?

A1: The most prevalent and regioselective method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between an in situ generated nitrile oxide and an α-cyanoenamine.[1][2] The nitrile oxide is typically generated from a hydroxamoyl chloride using a base like triethylamine, or from a primary nitroalkane via the Mukaiyama method.[1][2] This reaction is advantageous as the intermediate isoxazoline spontaneously eliminates hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product.[1]

Five_Aminoisoxazole_Synthesis cluster_precursors Precursor Synthesis cluster_cycloaddition [3+2] Cycloaddition chloroacetaldehyde Chloroacetaldehyde sec_amine Secondary Amine (e.g., Morpholine) kcn Potassium Cyanide cyanoenamine α-Cyanoenamine hydroxamoyl_chloride Hydroxamoyl Chloride (Nitrile Oxide Precursor) base Base (e.g., Triethylamine) nitrile_oxide In Situ Nitrile Oxide product 5-Aminoisoxazole

Q2: How can I synthesize 3-aminoisoxazoles?

A2: A common method for preparing 3-aminoisoxazoles involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[6] The reaction is typically carried out in a solvent like ethanol at temperatures ranging from room temperature to reflux, for about 1 to 20 hours.[6] Another approach is a two-step procedure starting from 3-bromoisoxazolines, which react with amines to form 3-aminoisoxazolines, followed by an oxidation step to yield the 3-aminoisoxazole.[7]

Q3: My purification by column chromatography is difficult. What can I do?

A3: If your aminoisoxazole product co-elutes with starting materials or byproducts, try adjusting the solvent system for column chromatography to achieve better separation.[5] For highly polar amine products that streak on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve the peak shape.[5] Alternatively, consider using a different stationary phase, such as alumina, or another purification technique like preparative HPLC.[5]

Q4: I am observing the dimerization of my nitrile oxide. How can I prevent this?

A4: Dimerization of nitrile oxides to form furoxans is a common side reaction that lowers the yield of the desired cycloaddition product.[3] To minimize this, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the mixture of the hydroxamoyl chloride and the α-cyanoenamine. This ensures that the nitrile oxide is generated in situ and reacts quickly with the dipolarophile rather than with itself.[8]

Experimental Protocols

Protocol 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)

This protocol describes the preparation of a key precursor for 5-aminoisoxazole synthesis.[1][2]

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Morpholine

  • Potassium cyanide (KCN)

  • Triethylamine (TEA)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

  • After the addition of KCN, add triethylamine dropwise to the mixture.

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Remove the solvent under reduced pressure, and purify the crude product by distillation to obtain 1-morpholinoacrylonitrile.[2]

Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol details the synthesis of 5-aminoisoxazoles from an α-cyanoenamine and a hydroxamoyl chloride.[1]

Materials:

  • α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)

  • Hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • Triethylamine (TEA)

  • Toluene, anhydrous

Procedure:

  • Dissolve the α-cyanoenamine and the hydroxamoyl chloride in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed with a suitable aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Warning: The reaction can release small quantities of hydrogen cyanide (HCN). It is imperative to work in a well-ventilated fume hood.[2]

Protocol 3: Synthesis of 3-Aminoisoxazole

This protocol is a general procedure based on the reaction of a propiolonitrile with hydroxylamine.[6]

Materials:

  • Propiolonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (12.1 g) in a 10% aqueous sodium hydroxide solution (50 mL).

  • In a separate flask, dissolve propiolonitrile in ethanol (40 mL).

  • With ice-cooling, add the hydroxylamine solution to the propiolonitrile solution.

  • Allow the mixture to stand at room temperature overnight.

  • Saturate the reaction mixture with sodium chloride.

  • Extract the mixture several times with diethyl ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether under reduced pressure to yield the crude 3-aminoisoxazole.[6]

  • The product can be further purified by distillation or recrystallization.[6]

References

Troubleshooting low yields in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming an isoxazole ring?

The two most prevalent and versatile methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction between 1,3-dicarbonyl compounds and hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a common issue. The primary causes often revolve around the stability and reactivity of the nitrile oxide intermediate. Key factors include:

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, a significant side reaction that consumes the intermediate.[1][3][4][5] To minimize this, it is recommended to generate the nitrile oxide in situ in the presence of the alkyne.[3] Slow addition of the nitrile oxide precursor can also help maintain a low concentration, favoring the desired cycloaddition.[3]

  • Inefficient Nitrile Oxide Generation: The choice of base and solvent is critical for the efficient generation of nitrile oxide from precursors like aldoximes or hydroximoyl chlorides.[1] For aldoxime oxidation, hypervalent iodine reagents can facilitate clean and rapid formation of nitrile oxides.[3]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. High temperatures can accelerate the dimerization of the nitrile oxide, while low temperatures may lead to an incomplete reaction.[1] It is essential to screen a range of temperatures to find the optimal conditions for your specific substrates.[1]

  • Poor Reactant Solubility: Ensure that all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include acetonitrile, DMF, and DMSO.[1]

Q3: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of the cycloaddition?

The formation of isomeric products is a frequent challenge in isoxazole synthesis, particularly with 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[1][3] Strategies to enhance regioselectivity include:

  • Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. For instance, copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[3]

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. In some cases, more polar or fluorinated solvents have been shown to improve regioselectivity.[1]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor plays a significant role. Electron-withdrawing groups on the alkyne can alter the regioselectivity.[3]

Q4: What are the key challenges when synthesizing isoxazoles from β-diketones and hydroxylamine?

While a classic method, the reaction of β-diketones with hydroxylamine can present its own set of challenges:

  • Formation of Regioisomers: Unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[6][7]

  • Harsh Reaction Conditions: Some variations of this method may require harsh conditions, which can be incompatible with sensitive functional groups.[6]

  • Water Removal: The final step of the reaction is a dehydration to form the aromatic isoxazole ring. In some cases, the removal of water, for example by using a Dean-Stark apparatus, may be necessary to drive the reaction to completion.[3]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Inefficient Nitrile Oxide Generation - Verify the purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1][4]- For aldoxime oxidation, consider using effective oxidants like hypervalent iodine reagents.[3]
Nitrile Oxide Dimerization (Furoxan Formation) - Generate the nitrile oxide in situ.[3]- Add the nitrile oxide precursor slowly to the reaction mixture.[3]- Use a slight excess of the alkyne dipolarophile to outcompete the dimerization.[1][3]
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature.[1]
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures may be detrimental.[1]
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
Possible CauseTroubleshooting Steps
Electronic and Steric Effects - Modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor. Electron-withdrawing groups can influence the regiochemical outcome.[3]- Introduce bulky substituents to sterically direct the cycloaddition.[3]
Reaction Conditions - Experiment with different solvents, as polarity can affect regioselectivity.[1]- Investigate the use of catalysts, such as copper(I) or ruthenium(II), which are known to promote the formation of specific regioisomers.[3]
Alternative Synthetic Routes for Specific Isomers - For 3,4-disubstituted isoxazoles, consider enamine-based [3+2] cycloadditions or the cyclocondensation of β-enamino diketones.[4][6]

Experimental Protocols

General Procedure for the Synthesis of 5-Arylisoxazoles

A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]

General Procedure for the Synthesis of 3-Benzoylisoxazolines

To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol). The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Isoxazole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Side_Reactions Investigate Side Reactions Start->Side_Reactions Purify_Reactants Purify Reactants & Re-run Experiment Check_Purity->Purify_Reactants Temp Vary Temperature Optimize_Conditions->Temp Solvent Change Solvent Optimize_Conditions->Solvent Catalyst Screen Catalysts Optimize_Conditions->Catalyst Dimerization Minimize Nitrile Oxide Dimerization Side_Reactions->Dimerization Decomposition Use Milder Conditions Side_Reactions->Decomposition Yield_Improved Yield Improved Purify_Reactants->Yield_Improved Temp->Yield_Improved Solvent->Yield_Improved Catalyst->Yield_Improved Dimerization->Yield_Improved Decomposition->Yield_Improved Cycloaddition_Pathway cluster_reactants Reactants Alkyne Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Generate_Nitrile_Oxide In situ Generation of Nitrile Oxide Nitrile_Oxide_Precursor->Generate_Nitrile_Oxide Base/Oxidant Nitrile_Oxide Nitrile Oxide (Dipole) Generate_Nitrile_Oxide->Nitrile_Oxide Nitrile_Oxide->Cycloaddition Dimerization Dimerization Nitrile_Oxide->Dimerization Isoxazole Isoxazole Product Cycloaddition->Isoxazole Furoxan Furoxan (Byproduct) Dimerization->Furoxan

References

Technical Support Center: Purification of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 3-aminoisoxazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete extraction from the aqueous phase.- Product loss during solvent removal (if volatile).- Adsorption onto silica gel during chromatography.- Co-elution with impurities.- Product degradation.- Perform multiple extractions (at least 3x) with an appropriate organic solvent like ethyl acetate.- Use rotary evaporation at a controlled temperature and pressure.- Deactivate silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent) if the compound is basic.- Optimize the solvent system for chromatography to achieve better separation.- Ensure the pH of the aqueous phase is basic during extraction to keep the amino group deprotonated and more soluble in the organic layer.
Persistent Colored Impurities - Presence of starting materials or byproducts from the synthesis.- Consider a pre-purification step such as washing the crude product with a non-polar solvent like petroleum ether to remove non-polar impurities.- Utilize column chromatography with a gradient elution to separate the colored compounds.[1]- Recrystallization from a suitable solvent system may also be effective.
Product is an Oil Instead of a Solid - Presence of residual solvent.- Presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- Purify the oil using column chromatography.
Broad or Tailing Peaks in Chromatography - Interaction of the amino group with acidic silica gel.- Inappropriate solvent system.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system.- Screen different solvent systems with varying polarities (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol).
Multiple Spots on TLC After Purification - Incomplete purification.- Decomposition of the product on the TLC plate (if silica is acidic).- Repeat the purification step, ensuring careful fraction collection during chromatography.- Use TLC plates with a fluorescent indicator to visualize all UV-active compounds.- Consider using neutral or basic alumina for chromatography if the compound is sensitive to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound and related compounds?

A1: The most frequently cited methods for purifying isoxazole derivatives, including those similar to this compound, are flash column chromatography and recrystallization.[1][2][3] Extraction is a crucial step for initial workup and removal of water-soluble impurities.[2]

Q2: What are some typical solvent systems for column chromatography of this compound?

A2: Common solvent systems for column chromatography of similar isoxazole compounds include gradients of ethyl acetate in petroleum ether or hexane.[1] For instance, a gradient of ethyl acetate in petroleum ether has been used effectively.[1] Another option is a dichloromethane and ethyl acetate system.

Q3: How can I remove unreacted starting materials from my crude product?

A3: Unreacted starting materials can often be removed by a combination of extraction and chromatography. The choice of extraction conditions (e.g., pH) can be manipulated to separate acidic, basic, and neutral components. Subsequent column chromatography is then used to isolate the final product from any remaining impurities.

Q4: My purified this compound is degrading over time. How can I improve its stability?

A4: Aminoisoxazole derivatives can be sensitive to light, air, and acidic conditions. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Ensure all solvents are removed completely, as residual acidic impurities from solvents can promote degradation.

Experimental Protocols

The following are generalized protocols for the purification of this compound. These may require optimization for specific impurity profiles.

Protocol 1: Liquid-Liquid Extraction

This protocol is designed for the initial workup of a reaction mixture.

  • Quenching and Dilution : Quench the reaction mixture with water or a suitable aqueous solution.

  • Solvent Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction).[2]

  • Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying : Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

  • Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the crude product obtained after extraction.

  • Column Packing : Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 9:1 petroleum ether/ethyl acetate).

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution : Start the elution with a low polarity solvent system (e.g., petroleum ether/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 1:1 or 100% ethyl acetate) to elute the product.[1]

  • Fraction Collection : Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol can be used for further purification of the solid product obtained from chromatography.

  • Solvent Selection : Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water or ethyl acetate/hexane are common choices.

  • Dissolution : Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum.

Visualized Workflows

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization a Reaction Mixture b Aqueous Workup a->b c Extraction with Organic Solvent b->c d Drying and Concentration c->d e Crude Product d->e Proceed to Chromatography f Adsorption onto Silica e->f g Elution with Solvent Gradient f->g h Pure Fractions g->h i Chromatographed Product h->i Proceed to Recrystallization j Dissolution in Hot Solvent i->j k Cooling and Crystallization j->k l Filtration and Drying k->l m m l->m Pure this compound

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_purity Purity Assessment cluster_yes Pure cluster_no Impure cluster_actions Corrective Actions start Crude Product Analysis (TLC, NMR) purity_check Is the product pure? start->purity_check pure Final Product purity_check->pure Yes impurity_type What is the nature of the impurity? purity_check->impurity_type No polar Polar Impurities impurity_type->polar More Polar nonpolar Non-polar Impurities impurity_type->nonpolar Less Polar baseline Baseline Material impurity_type->baseline Highly Polar / Ionic chromatography Column Chromatography polar->chromatography wash Solvent Wash (e.g., Hexane) nonpolar->wash extraction Acid/Base Extraction baseline->extraction recrystallize Recrystallization chromatography->recrystallize recrystallize->start Re-analyze wash->chromatography extraction->chromatography

Caption: Decision-making flowchart for troubleshooting purification strategies.

References

Challenges in the scale-up of Ethyl 3-aminoisoxazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 3-aminoisoxazole-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem ID Issue Potential Causes Recommended Actions
E3A-T01 Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of side products such as furoxans.[1]- Monitor reaction progress using TLC or HPLC. - Optimize temperature profile for the reaction. - Ensure efficient stirring to maintain homogeneity. - In case of nitrile oxide generation, maintain high dilution to minimize furoxan formation.[1]
E3A-T02 Formation of Impurities and By-products - Dimerization of nitrile oxide intermediates. - Reaction with solvent or other nucleophiles. - Incomplete conversion of starting materials.- Use of a mild base (e.g., sodium hydrogen carbonate or triethylamine) for in situ nitrile oxide generation can be beneficial.[1] - Purify starting materials before use. - Optimize stoichiometry of reactants.
E3A-T03 Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction solvent. - Co-crystallization with impurities. - Oily product instead of solid.- Perform solvent screening for extraction and crystallization. - Utilize column chromatography for purification. - Consider converting the product to a salt for easier handling and purification.
E3A-T04 Inconsistent Batch-to-Batch Results - Variation in raw material quality. - Poor control over reaction parameters (temperature, addition rates). - Inefficient mixing at a larger scale.- Implement stringent quality control for all starting materials. - Automate control of critical process parameters. - Evaluate and optimize mixer design and agitation speed for the reactor.
E3A-T05 Safety Hazards During Scale-up - Use of hazardous reagents. - Potential for runaway reactions. - Handling of finely divided solids.- Conduct a thorough process safety assessment. - Implement appropriate engineering controls (e.g., proper ventilation, blast shields). - Provide appropriate personal protective equipment (PPE) to all personnel.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common and effective method is the [3+2] cycloaddition reaction. This involves the reaction of an in-situ generated nitrile oxide with an appropriate alkyne or enamine. For instance, treating chloroximes with a mild base can generate the nitrile oxide intermediate.[1] Another approach involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide.[3]

Q2: How can the formation of furoxan by-products be minimized during synthesis?

A2: Furoxan formation is often a result of the dimerization of nitrile oxide intermediates. To minimize this, it is crucial to perform the reaction under high dilution conditions. This reduces the concentration of the nitrile oxide at any given time, favoring the desired cycloaddition reaction over dimerization.[1]

Q3: What are the recommended purification methods for this compound at a larger scale?

A3: For large-scale purification, recrystallization is often the most economical method. The choice of solvent is critical and should be determined through solubility studies. If recrystallization does not provide the desired purity, column chromatography with an appropriate stationary and mobile phase can be employed. Extraction with a suitable solvent, such as methylene chloride, can also be an effective purification step.[4]

Q4: Are there any specific safety precautions to consider during the scale-up of this process?

A4: Yes, a thorough safety review is essential. The compound itself may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][5] Depending on the synthetic route, you may be handling hazardous materials. Ensure proper ventilation, use appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection.[2] A process hazard analysis (PHA) should be conducted to identify and mitigate potential risks associated with runaway reactions or the handling of energetic materials.

Q5: How does the choice of base affect the reaction?

A5: The choice of base is critical for the efficient generation of the nitrile oxide intermediate while minimizing side reactions. Mild bases like sodium hydrogen carbonate or triethylamine are often preferred as they can effectively promote the reaction at room temperature or 0 °C without causing degradation of the starting materials or products.[1] Stronger bases might lead to the formation of undesired by-products.

Experimental Protocols

Protocol 1: Synthesis of this compound via [3+2] Cycloaddition

This protocol is a general guideline based on typical cycloaddition reactions for isoxazole synthesis.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is set up in a fume hood.

  • Reagent Preparation: The alkyne or enamine starting material is dissolved in a suitable solvent (e.g., dichloromethane or THF) in the reaction flask and cooled to the desired temperature (e.g., 0 °C).

  • Nitrile Oxide Generation: The chloroxime precursor is dissolved in the same solvent and placed in the dropping funnel. A solution of a mild base (e.g., triethylamine) in the solvent is prepared separately.

  • Reaction: The base solution is added dropwise to the chloroxime solution to generate the nitrile oxide in situ, which then reacts with the alkyne/enamine in the flask. The reaction temperature is maintained throughout the addition.

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualizations

Synthesis Pathway

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Chloroxime Chloroxime Precursor NitrileOxide In situ Nitrile Oxide Generation Chloroxime->NitrileOxide Alkyne Ethyl Propiolate Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base Mild Base (e.g., Triethylamine) Base->NitrileOxide NitrileOxide->Cycloaddition Product This compound Cycloaddition->Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeTimeTemp Optimize Reaction Time/Temperature Incomplete->OptimizeTimeTemp CheckPurity Analyze for By-products (NMR/MS) Complete->CheckPurity End Yield Improved OptimizeTimeTemp->End Byproducts Significant By-products CheckPurity->Byproducts Yes NoByproducts Minimal By-products CheckPurity->NoByproducts No OptimizeDilution Adjust Dilution/Base Addition Rate Byproducts->OptimizeDilution CheckIsolation Review Isolation/Purification Protocol NoByproducts->CheckIsolation OptimizeDilution->End CheckIsolation->End

Caption: A logical workflow for troubleshooting low product yield.

Critical Parameter Relationships

G Interdependencies of Critical Process Parameters Yield Yield Purity Purity Temperature Reaction Temperature Temperature->Yield Temperature->Purity Concentration Reactant Concentration Concentration->Yield Concentration->Purity Stirring Stirring Rate Stirring->Yield Stirring->Purity Base Base Type/Amount Base->Yield Base->Purity

Caption: Key process parameters influencing product yield and purity.

References

Preventing degradation of Ethyl 3-aminoisoxazole-5-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 3-aminoisoxazole-5-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve the isoxazole ring and its substituents. These include:

  • Hydrolysis of the ethyl ester: This can occur under acidic or basic conditions to form the corresponding carboxylic acid.

  • Decarboxylation: The resulting isoxazole-5-carboxylic acid can lose carbon dioxide, particularly at elevated temperatures.

  • Isoxazole ring opening: The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including reductive cleavage (e.g., catalytic hydrogenation) and reactions with strong bases or nucleophiles. This can lead to a variety of degradation products, such as β-amino enones.

  • Reactions involving the amino group: The 3-amino group is nucleophilic and can participate in undesired side reactions if not protected.

Q2: Under what pH conditions is this compound unstable?

Q3: Can I use catalytic hydrogenation in the presence of an unprotected this compound?

A3: It is not recommended. Catalytic hydrogenation (e.g., with Pd/C) can cause reductive cleavage of the weak N-O bond in the isoxazole ring.[2] This will lead to the formation of β-amino enone derivatives as byproducts. If a reduction is necessary elsewhere in the molecule, it is crucial to either choose a different reducing agent that is compatible with the isoxazole ring or to perform the reduction at a different stage of the synthesis.

Q4: How can I prevent side reactions involving the 3-amino group?

A4: The most effective way to prevent undesired reactions at the 3-amino group is to use a protecting group. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amino groups on heterocyclic systems.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of 3-Aminoisoxazole-5-carboxylic acid during reaction or workup. Hydrolysis of the ethyl ester due to the presence of acid or base and water.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup, use neutral washes (e.g., brine) and avoid strong aqueous acids or bases.[1] - If the desired product is the carboxylic acid, proceed with a controlled saponification (see Experimental Protocols).
Loss of the carboxylate group (decarboxylation). The reaction temperature is too high, especially if the ethyl ester has been hydrolyzed to the carboxylic acid.- Maintain lower reaction temperatures. - If a high-temperature reaction is unavoidable, consider protecting the amino group to potentially increase thermal stability.
Formation of colored impurities or complex mixture of byproducts. Isoxazole ring opening. This can be caused by strong bases, nucleophiles, or reductive conditions.- Avoid strong, non-sterically hindered bases. - If a base is required, consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) or cesium carbonate. - Avoid catalytic hydrogenation. If a reduction is needed, consider alternative methods.
Unexpected side products indicating reaction at the 3-amino position. The amino group is reacting with electrophilic reagents or participating in undesired cyclization reactions.- Protect the 3-amino group with a suitable protecting group, such as Boc anhydride (see Experimental Protocols).
Difficulty in purifying the final product. Presence of closely related impurities from degradation.- Use high-performance liquid chromatography (HPLC) to analyze the purity and identify potential degradation products. - Develop a purification strategy based on the nature of the impurities (e.g., acid/base extraction to remove the hydrolyzed carboxylic acid).

Data Presentation

Table 1: General Stability of Functional Groups in this compound

Functional GroupConditions to AvoidPotential Degradation Product
Ethyl EsterStrong aqueous acid (pH < 4), Strong aqueous base (pH > 8), Elevated temperatures in the presence of water.3-Aminoisoxazole-5-carboxylic acid
Carboxylic Acid (from hydrolysis)High temperatures (>100 °C, substrate dependent)3-Aminoisoxazole
Isoxazole RingCatalytic hydrogenation (e.g., Pd/C, H₂), Strong non-hindered bases, Certain strong nucleophiles.β-amino enones and other ring-opened products
Amino GroupStrong electrophiles, Acylating agents (without intent to form an amide), Oxidizing agents.N-acylated, N-alkylated, or oxidized byproducts

Experimental Protocols

Protocol 1: Protection of the 3-Amino Group with Boc Anhydride

This protocol describes the protection of the 3-amino group of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(tert-butoxycarbonylamino)isoxazole-5-carboxylate.

Protocol 2: Controlled Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound (or its N-Boc protected form)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitate by filtration and wash with cold water, then dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Visualizations

degradation_pathways A This compound B 3-Aminoisoxazole-5-carboxylic acid A->B Hydrolysis (Acid/Base, H₂O) D Ring-Opened Products (e.g., β-amino enones) A->D Reductive Cleavage / Strong Base E N-Protected Ethyl 3-aminoisoxazole-5-carboxylate A->E Protection (e.g., Boc₂O) F Undesired N-substituted byproducts A->F Reaction with Electrophiles C 3-Aminoisoxazole B->C Decarboxylation (Heat)

Caption: Degradation and protection pathways of this compound.

troubleshooting_workflow start Reaction with Ethyl 3-aminoisoxazole-5-carboxylate check_purity Analyze product mixture (TLC, HPLC, NMR) start->check_purity pure Product is pure check_purity->pure Yes impure Degradation observed check_purity->impure No hydrolysis Identify hydrolysis product (carboxylic acid)? impure->hydrolysis ring_opening Identify ring-opened products? hydrolysis->ring_opening No fix_hydrolysis Use anhydrous conditions, neutral workup hydrolysis->fix_hydrolysis Yes n_reaction Identify N-substituted byproducts? ring_opening->n_reaction No fix_ring_opening Avoid harsh bases/ reductive conditions ring_opening->fix_ring_opening Yes fix_n_reaction Protect amino group (e.g., with Boc) n_reaction->fix_n_reaction Yes

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: High-Purity Recrystallization of Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 3-aminoisoxazole-5-carboxylate, a critical process for ensuring high purity in research, development, and manufacturing of pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities generated during its synthesis. High purity is often a stringent requirement for subsequent applications, especially in drug development, where even trace impurities can affect biological activity and safety.

Q2: What are the common impurities found in crude this compound?

Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

While specific solubility data is not extensively published, based on the structure of this compound (containing both polar amino and ester groups and a less polar isoxazole ring), a mixed solvent system is often effective. A common approach for similar amino-isoxazole esters is the use of a solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water or a non-polar solvent like heptane or hexane).[1]

Q4: How can I determine the optimal solvent ratio for a mixed-solvent recrystallization?

The optimal ratio is typically determined empirically. A general procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly turbid. A small amount of the "good" solvent is then added back to clarify the solution before allowing it to cool.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable if a single solvent is found that dissolves the compound well at its boiling point but poorly at low temperatures. Ethanol or isopropanol are good starting points for screening.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small volume of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Heat the mixture to boiling with stirring.

  • Continue to add the solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, and the product is expected to be colorless, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This is often a robust method for compounds with intermediate polarity.

Methodology:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation is established, cool the flask in an ice bath for at least 30 minutes.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (at the determined optimal ratio).

  • Dry the purified product under vacuum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and allow to cool again.[2]- Scratch the inner surface of the flask with a glass rod.[2]- Add a seed crystal of the pure compound.[2]- Cool the solution in an ice-salt bath for a lower temperature.
The product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[2]- Try a different solvent or solvent system with a lower boiling point.- If using a mixed solvent, add more of the "good" solvent before cooling.[2]
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Use a minimal amount of cold solvent to wash the crystals during filtration.
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent system is not effective at separating the specific impurities present.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization, potentially with a different solvent system.- Consider a preliminary purification step, such as column chromatography, before recrystallization.
The product dissolves in the cold solvent. - An inappropriate solvent was chosen.- Re-evaluate the solvent selection. A good solvent should have poor solubility at low temperatures.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Hypothetical)

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterSparingly SolubleSlightly SolublePoor as a single solvent, good as an anti-solvent.
EthanolSlightly SolubleSolubleGood potential as a single solvent or in a mixed system.
IsopropanolSlightly SolubleSolubleGood potential as a single solvent or in a mixed system.
Ethyl AcetateSolubleVery SolubleMay be too good of a solvent, leading to low recovery.
HeptaneInsolubleInsolubleGood potential as an anti-solvent.
TolueneSparingly SolubleSolublePotential for single-solvent recrystallization.
DichloromethaneSolubleVery SolubleGenerally not ideal for recrystallization due to its low boiling point.

Visualizations

Recrystallization_Workflow Figure 1: General Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end Troubleshooting_Tree Figure 2: Recrystallization Troubleshooting start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product sol_A Too much solvent? no_crystals->sol_A sol_B Cooling too fast? oiling_out->sol_B sol_C Crystals in mother liquor? low_yield->sol_C sol_D Cooling rate? impure_product->sol_D sol_A_yes Boil off solvent sol_A->sol_A_yes Yes sol_A_no Induce nucleation (scratch, seed crystal) sol_A->sol_A_no No sol_B_yes Reheat, add more 'good' solvent, cool slowly sol_B->sol_B_yes Yes sol_B_no Change solvent system sol_B->sol_B_no No sol_C_yes Concentrate and cool for second crop sol_C->sol_C_yes Yes sol_C_no Review filtration and washing steps sol_C->sol_C_no No sol_D_yes Cool more slowly sol_D->sol_D_yes Too Fast sol_D_no Re-recrystallize with different solvent sol_D->sol_D_no Optimal

References

Validation & Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the high-resolution mass spectrometry (HRMS) analysis of Ethyl 3-aminoisoxazole-5-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of direct experimental HRMS data for this specific compound in publicly accessible literature, this guide establishes a robust analytical framework based on documented HRMS analyses of structurally related isoxazole derivatives and foundational principles of mass spectrometry. We will compare the predicted fragmentation patterns of this compound with alternative analytical approaches and provide detailed experimental protocols to support researchers in their analytical endeavors.

Predicted HRMS Data and Fragmentation Analysis

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of novel compounds. For this compound (Molecular Formula: C₆H₈N₂O₃), the exact mass can be calculated and would be the primary value sought in an HRMS experiment.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺C₆H₉N₂O₃⁺157.0608
[M+Na]⁺C₆H₈N₂O₃Na⁺179.0427
[M-H]⁻C₆H₇N₂O₃⁻155.0462

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. The predicted fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below, based on common fragmentation behaviors of esters and heterocyclic rings.[1][2]

Table 2: Predicted Major Fragment Ions in Positive Ion Mode (ESI+)

Fragment Ion (m/z)Proposed Structure/Neutral LossDescription
129.0662[M+H - C₂H₄]⁺Loss of ethylene from the ethyl ester group.
113.0349[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester group.
85.0396[C₃H₃N₂O]⁺Cleavage of the isoxazole ring following the loss of the ethyl carboxylate group.
70.0447[C₃H₄N₂]⁺Further fragmentation of the isoxazole ring.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in mass determination, other analytical techniques are often used in conjunction for a comprehensive characterization of isoxazole derivatives.[3][4]

Table 3: Comparison of Analytical Techniques for Isoxazole Derivative Characterization

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Exact mass, elemental composition, structural information via fragmentation.High sensitivity and specificity.Does not provide information on stereochemistry or functional group vibrations.
NMR Spectroscopy (¹H, ¹³C) Detailed structural connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
FT-IR Spectroscopy Presence of functional groups.Fast and simple analysis.Provides limited structural information, complex spectra can be difficult to interpret.
HPLC/UPLC Purity assessment, quantification.High-resolution separation, quantitative accuracy.Does not provide structural information on its own.

Experimental Protocols

A typical workflow for the HRMS analysis of this compound would involve liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).[5][6]

Liquid Chromatography Method
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

High-Resolution Mass Spectrometry Method
  • Instrument: Orbitrap or Q-TOF Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Full Scan (MS1) Range: m/z 50-500

  • Resolution: > 60,000 FWHM

  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the [M+H]⁺ and [M-H]⁻ ions.

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound in solution lc_system UHPLC System sample->lc_system c18_column C18 Column lc_system->c18_column Injection esi_source ESI Source c18_column->esi_source Elution hrms_analyzer HRMS Analyzer (e.g., Orbitrap, Q-TOF) esi_source->hrms_analyzer detector Detector hrms_analyzer->detector data_processing Data Processing (Mass Extraction, Fragmentation Analysis) detector->data_processing fragmentation_pathway cluster_losses parent [M+H]⁺ m/z 157.0608 frag1 m/z 129.0662 parent->frag1 - C₂H₄ frag2 m/z 113.0349 parent->frag2 - C₂H₅OH frag3 m/z 85.0396 frag2->frag3 - CO

References

A Comparative Analysis of Ethyl and Methyl 3-Aminoisoxazole-5-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of appropriate scaffolds and functional groups is a critical determinant of a compound's ultimate success. Isoxazole derivatives, recognized for their wide array of biological activities, are a cornerstone in medicinal chemistry. This guide presents a comparative study of two closely related isoxazole derivatives: Ethyl 3-aminoisoxazole-5-carboxylate and Mthis compound. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document aims to provide a comprehensive overview based on the established physicochemical and biological properties of isoxazole compounds and the known differences between ethyl and methyl esters.

Physicochemical Properties: A Tale of Two Esters

The primary difference between the two title compounds lies in the ester functional group: an ethyl ester versus a methyl ester. This seemingly minor variation can influence several key physicochemical properties that are crucial for drug development, including solubility, stability, and membrane permeability. Generally, methyl esters are smaller and less lipophilic than their ethyl ester counterparts.[1][2]

PropertyThis compound (Predicted/Inferred)Mthis compound (Predicted/Inferred)Reference
Molecular Formula C₆H₈N₂O₃C₅H₆N₂O₃[3]
Molecular Weight 156.14 g/mol 142.11 g/mol [3]
Boiling Point Higher than methyl esterLower than ethyl ester[1]
Solubility in Water Lower than methyl esterHigher than ethyl ester[4]
Lipophilicity (LogP) Higher than methyl esterLower than ethyl esterGeneral chemical principles
Metabolic Stability Generally less stable to hydrolysisGenerally more stable to hydrolysis[3][5]

Note: The values in this table are predicted or inferred based on the properties of similar compounds and general chemical principles, as direct experimental data for both compounds was not available in the searched literature.

Synthesis and Experimental Protocols

The synthesis of 3-aminoisoxazole-5-carboxylates can be achieved through a multi-step process, typically starting from readily available materials. The final esterification step determines whether the ethyl or methyl derivative is produced.

General Synthesis Workflow

Synthesis_Workflow A Starting Materials (e.g., Ethyl or Methyl Acetoacetate, Hydroxylamine) B Cyclization Reaction A->B Reaction C Formation of Isoxazole Ring B->C D Introduction of Amino Group C->D Amination E 3-Aminoisoxazole-5-carboxylic Acid D->E F_ethyl Esterification with Ethanol E->F_ethyl H+, Reflux F_methyl Esterification with Methanol E->F_methyl H+, Reflux G_ethyl This compound F_ethyl->G_ethyl G_methyl Mthis compound F_methyl->G_methyl

A generalized workflow for the synthesis of Ethyl and Mthis compound.
Experimental Protocol: Esterification of 3-Aminoisoxazole-5-carboxylic Acid

This protocol describes a general method for the esterification of the carboxylic acid precursor.

Materials:

  • 3-Aminoisoxazole-5-carboxylic acid

  • Anhydrous ethanol or methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (or other suitable organic solvent for extraction)

Procedure:

  • Suspend 3-aminoisoxazole-5-carboxylic acid (1.0 equivalent) in a generous excess of anhydrous ethanol (for the ethyl ester) or methanol (for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization to obtain the final Ethyl or Mthis compound.[6]

Biological Activity and Potential Applications

Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[7][8] The amino and carboxylate groups at the 3 and 5 positions, respectively, provide opportunities for further functionalization to modulate activity and selectivity.

The choice between an ethyl and a methyl ester can impact the biological performance of a drug candidate. Ethyl esters, being more lipophilic, may exhibit enhanced cell membrane permeability, potentially leading to better bioavailability.[1] However, they are also generally more susceptible to enzymatic hydrolysis by esterases in the body, which could lead to a shorter half-life.[3][5] Conversely, methyl esters are typically more stable but may have lower membrane permeability.[3][5]

Hypothetical Signaling Pathway Inhibition

Given the known anti-inflammatory properties of many isoxazole-containing compounds, a plausible mechanism of action could involve the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines, Chemokines) Transcription->Inflammatory_Mediators Stimulus Inflammatory Stimulus Stimulus->Receptor Isoxazole Ethyl/Methyl 3-aminoisoxazole-5-carboxylate Isoxazole->IKK Inhibition

A hypothetical mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

Both Ethyl and Mthis compound are valuable building blocks for the synthesis of novel bioactive molecules. The choice between the two will depend on the specific therapeutic goal and the desired pharmacokinetic profile. The ethyl ester may offer advantages in terms of membrane permeability, while the methyl ester may provide greater metabolic stability. Further direct comparative studies are warranted to fully elucidate the performance differences between these two compounds and to guide their application in drug discovery programs. Researchers should consider synthesizing both derivatives and evaluating them in parallel in relevant biological assays to make an informed decision for their specific research objectives.

References

Purity Assessment of Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of final drug products. Ethyl 3-aminoisoxazole-5-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure it meets stringent regulatory standards. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a detailed comparison of HPLC with other analytical methods for the purity determination of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility in separating complex mixtures.[1] A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of moderately polar compounds like this compound.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-36 min: Linear gradient back to 95% A, 5% B

    • 36-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Expected Performance Data

The following table summarizes hypothetical, yet realistic, performance data for the HPLC analysis of this compound, including potential process-related impurities.

ParameterThis compoundImpurity A (Starting Material)Impurity B (By-product)
Retention Time (min) 15.28.518.1
Relative Retention Time 1.000.561.19
Resolution (USP) -> 2.0> 2.0
Limit of Detection (LOD) -0.01%0.01%
Limit of Quantification (LOQ) -0.03%0.03%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Caption: Workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is a primary method, a comprehensive purity assessment often involves orthogonal techniques to detect impurities that might not be visible by a single method.

MethodPrincipleSelectivity/SpecificitySensitivityQuantificationTypical ApplicationsAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]High, tunable via column and mobile phase selection.High (ppm)Relative (Area %)Routine purity testing, impurity profiling, stability studies.[2]Robust, versatile, high resolution, well-established.[1]May not detect non-chromophoric or highly volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1]High for volatile analytes.Very High (ppb)Relative/AbsoluteAnalysis of residual solvents and volatile organic impurities.[1][3]Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection capabilities of Mass Spectrometry.[2]Very High, provides molecular weight information.Very High (ppb)Relative/AbsoluteImpurity identification, structural elucidation, quantification of trace impurities.[2]Provides structural information, high specificity and sensitivity.[3]Higher cost and complexity compared to HPLC-UV.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification.[4]High, based on unique chemical shifts.ModerateAbsolutePurity assignment of reference standards, quantification without a specific standard.[4]Provides absolute purity, requires minimal sample preparation, non-destructive.[1][4]Lower sensitivity than chromatographic methods, requires a high-purity internal standard for accuracy.[4]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[5]Low, non-specific.LowAbsolutePurity determination of highly crystalline substances (>98.5%).[5]Fast, requires no standard, provides information on solid-state properties.[5]Only applicable to crystalline materials that do not decompose upon melting.[5]

Decision Framework for Method Selection

Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the expected impurities and the stage of drug development.

Method_Selection start Start: Purity Assessment Goal q1 Routine Purity & Impurity Profile? start->q1 q2 Volatile Impurities (e.g., Solvents)? q1->q2 No meth1 HPLC-UV q1->meth1 Yes q3 Need Impurity Structure/ID? q2->q3 No meth2 GC-FID/MS q2->meth2 Yes q4 Absolute Purity of Standard? q3->q4 No meth3 LC-MS q3->meth3 Yes q5 High Purity Crystalline Solid? q4->q5 No meth4 qNMR q4->meth4 Yes meth5 DSC q5->meth5 Yes end End q5->end No meth1->end meth2->end meth3->end meth4->end meth5->end

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC stands out as the primary method for routine analysis due to its robustness, high resolution, and sensitivity, a multi-faceted approach employing orthogonal techniques is essential for a comprehensive purity profile. Methods such as GC, LC-MS, qNMR, and DSC provide valuable, complementary information, particularly for identifying unknown impurities, quantifying residual solvents, and establishing the absolute purity of reference materials. The selection of the appropriate analytical method should be guided by the specific goals of the analysis and the stage of drug development.

References

Definitive Structural Confirmation of Ethyl 3-Aminoisoxazole-5-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For novel heterocyclic compounds such as Ethyl 3-aminoisoxazole-5-carboxylate, a precise structural model is essential for understanding its chemical reactivity, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural elucidation, alongside alternative spectroscopic techniques, offering supporting data and detailed experimental protocols.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (scXRD) provides direct, high-resolution evidence of a molecule's atomic arrangement in the solid state.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[3]

While the specific crystal structure for this compound is not publicly available, data from closely related isoxazole derivatives illustrate the level of detail obtained from such an analysis. The crystallographic data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate serve as excellent proxies.

Table 1: Representative Crystallographic Data for Isoxazole Derivatives

ParameterEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate[4]Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[5]
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
a (Å) 7.591(2)-
b (Å) 11.303(4)-
c (Å) 13.818(4)-
α (°) 88.155(4)90
β (°) 87.008(4)-
γ (°) 86.233(4)90
Volume (ų) 1181.0(6)-
Key Dihedral Angle Isoxazole/Phenyl: 1.76(9)° & 5.85(8)°Isoxazole/Ester: Near co-planar

Note: Full unit cell parameters for the methyl derivative were not detailed in the provided abstract. Data presented is for illustrative purposes to show typical parameters obtained.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure via scXRD follows a well-defined workflow.

1. Synthesis and Crystallization: The target compound, this compound, is first synthesized. Various synthetic routes for related amino-isoxazoles have been described, often involving the reaction of a β-ketoester derivative with hydroxylamine or cycloaddition reactions.[6][7][8] The purified compound is then crystallized. This is a critical and often challenging step, requiring slow evaporation of a saturated solution, vapor diffusion, or solvent layering to obtain single crystals of sufficient size and quality (typically >0.1 mm).[1]

2. Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 150-293 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[4] The crystal is rotated, and a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The 'phase problem' is solved using direct methods or Patterson methods to generate an initial electron density map.[9] An atomic model is built into the electron density map, and the structure is refined by least-squares methods to improve the fit between the observed and calculated diffraction data.[10]

Workflow for X-ray Crystallography

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Crystallization Grow Single Crystals Purification->Crystallization Slow Evaporation / Diffusion Mounting Mount Crystal Crystallization->Mounting DataCollection Collect Diffraction Data Mounting->DataCollection Solve Solve Phase Problem DataCollection->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure Refine->Validate FinalStructure FinalStructure Validate->FinalStructure

Caption: Workflow for structural confirmation via X-ray crystallography.

Comparative Analysis with Alternative Techniques

While scXRD is definitive for solid-state structures, other techniques provide complementary information or are more suitable when high-quality crystals cannot be obtained.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Sample State Solid (single crystal)SolutionSolid (nanocrystals/powder)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[2]Connectivity, relative stereochemistry, solution dynamics, proton/carbon environment.[9][11]3D atomic coordinates from sub-micron sized crystals.[1]
Key Advantage Unambiguous, high-precision 3D structure determination.[3]Provides data on solution-state conformation and dynamics; no crystals needed.[2]Requires crystals a billionth of the size needed for scXRD; very fast data collection.[1]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[1]Indirectly determines 3D structure; can be ambiguous for complex stereochemistry.[2]A newer, less established technique; instrumentation is less common.[12]
Data Acquisition Time Hours to daysMinutes to hours per experimentLess than 30 minutes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most common technique for routine structural confirmation in organic synthesis.[2] For this compound, 1H and 13C NMR would confirm the presence of the ethyl group, the isoxazole ring protons, and the amino group. Advanced 2D NMR experiments (like COSY, HSQC, HMBC) would establish the connectivity between all atoms, confirming the overall structure. However, NMR typically provides information on the time-averaged structure in solution and struggles to definitively determine absolute configurations in chiral molecules or distinguish subtle bond angle variations.[2]

Microcrystal Electron Diffraction (MicroED):

A revolutionary technique, MicroED uses an electron beam instead of X-rays to obtain diffraction data.[1] Its major advantage is the ability to analyze nanocrystals, which are often present in samples that appear as powders and are unsuitable for traditional scXRD.[1][12] This dramatically reduces the time and effort spent on crystallization. For a new compound like this compound, if initial crystallization attempts only yield fine powders, MicroED could provide a high-resolution structure in a fraction of the time.[1]

Logical Flow for Structure Determination

Logic_Flow Start Synthesized Compound NMR_Spec Perform NMR Spectroscopy Start->NMR_Spec Check_Connectivity Connectivity Confirmed? NMR_Spec->Check_Connectivity Grow_Crystals Attempt Crystallization Check_Connectivity->Grow_Crystals Yes Revise Revise Proposed Structure Check_Connectivity->Revise No Check_Crystals Good Single Crystals? Grow_Crystals->Check_Crystals scXRD Perform scXRD Check_Crystals->scXRD Yes MicroED Perform MicroED Check_Crystals->MicroED No (Powder/Nanocrystals) Final_Structure Definitive 3D Structure scXRD->Final_Structure MicroED->Final_Structure

Caption: Logical workflow for small molecule structure elucidation.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray diffraction remains the definitive method, providing unparalleled detail of the molecular geometry in the solid state. While routine characterization will rely on NMR spectroscopy to confirm chemical connectivity in solution, scXRD provides the ultimate proof of structure, which is critical for publication, patenting, and understanding structure-activity relationships. The emergence of MicroED offers a powerful alternative when crystallization proves to be a bottleneck, significantly accelerating the path to a definitive 3D structure from microcrystalline powders. The choice of method should be guided by the specific research question and the nature of the sample obtained.

References

A Comparative Analysis of the Reactivity of 3-Aminoisoxazole and 5-Aminoisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential reactivity of 3-aminoisoxazole and 5-aminoisoxazole, complete with experimental data and detailed protocols.

The isomeric aminoisoxazoles, specifically the 3-amino and 5-amino substituted variants, are pivotal building blocks in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Their distinct electronic and steric properties, arising from the different placement of the amino group on the isoxazole ring, lead to significant differences in their chemical reactivity. Understanding these nuances is critical for designing efficient synthetic routes and predicting the behavior of these heterocycles in various chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-aminoisoxazole and 5-aminoisoxazole, supported by experimental evidence and theoretical insights.

General Reactivity Overview

The reactivity of aminoisoxazoles is primarily dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the isoxazole ring. The position of the amino group influences the electron density distribution within the heterocyclic system, thereby affecting the nucleophilicity of the exocyclic amino group and the ring nitrogen, as well as the susceptibility of the ring to electrophilic and nucleophilic attack.

In 3-aminoisoxazole , the amino group is adjacent to the ring nitrogen atom. This proximity leads to a more complex electronic environment where the lone pair of the amino group can influence the basicity of the ring nitrogen. Conversely, in 5-aminoisoxazole , the amino group is adjacent to the ring oxygen, leading to a different pattern of electron distribution and, consequently, distinct reactivity.

Basicity and pKa Values

A fundamental aspect of the reactivity of aminoisoxazoles is their basicity, which can be quantified by their pKa values. The pKa of the conjugate acid of an amine reflects its ability to accept a proton. A lower pKa value indicates a weaker base.

CompoundPredicted pKa
3-Aminoisoxazole2.27 ± 0.10[1]
5-AminoisoxazoleData not available in a directly comparable experimental format.

Comparative Reactivity in Key Chemical Transformations

The differential reactivity of the two isomers is most evident in common synthetic transformations such as acylation and diazotization.

N-Acylation

N-acylation is a fundamental reaction for the derivatization of amines. Both 3-aminoisoxazole and 5-aminoisoxazole can be N-acylated, but their relative reactivity can differ based on the nucleophilicity of the exocyclic amino group.

N_Acylation cluster_3_amino 3-Aminoisoxazole cluster_5_amino 5-Aminoisoxazole 3-amino 3-Aminoisoxazole Product_3 N-Acyl-3-aminoisoxazole 3-amino->Product_3 Acylation 5-amino 5-Aminoisoxazole Product_5 N-Acyl-5-aminoisoxazole 5-amino->Product_5 Acylation Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->Product_3 Acylating_Agent->Product_5 Base Base (e.g., Pyridine, TEA) Base->Product_3 Base->Product_5

Figure 1: General workflow for the N-acylation of 3- and 5-aminoisoxazole.

While kinetic data for a direct comparison is scarce, the electronic environment of the amino group in each isomer is the determining factor. In 5-aminoisoxazole, the amino group's lone pair can be delocalized towards the C4 position, potentially affecting its nucleophilicity.

Diazotization

The most striking difference in reactivity between the two isomers is observed in the diazotization reaction, which involves the treatment of a primary amine with nitrous acid to form a diazonium salt.

  • 3-Aminoisoxazole: 3-Amino-5-methylisoxazole is readily diazotized, although the resulting diazonium salt is often not isolated in pure form due to its reactivity.[2] This diazonium intermediate can then participate in various subsequent reactions, such as azo coupling.[2]

  • 5-Aminoisoxazole: In stark contrast, attempts to form stable diazonium compounds from 5-aminoisoxazoles have been reported to be unsuccessful.[2] Instead of forming a diazonium salt, 5-aminoisoxazoles tend to undergo other reactions, such as forming diazenes in the presence of a suitable coupling partner.[2]

Diazotization_Comparison 3-amino 3-Aminoisoxazole Nitrous_Acid NaNO₂, H⁺ 3-amino->Nitrous_Acid 5-amino 5-Aminoisoxazole 5-amino->Nitrous_Acid Diazene_Product Diazenes (with coupling partner) 5-amino->Diazene_Product Azo Coupling Diazonium_Salt 3-Isoxazolediazonium Salt (Reactive Intermediate) Nitrous_Acid->Diazonium_Salt Successful Diazotization No_Diazonium No Stable Diazonium Salt Formation Nitrous_Acid->No_Diazonium Unsuccessful Diazotization Azo_Coupling_Product Azo Coupling Products Diazonium_Salt->Azo_Coupling_Product

Figure 2: Contrasting outcomes of the diazotization of 3- and 5-aminoisoxazole.

This difference in diazotization behavior is a critical consideration for synthetic chemists looking to utilize these isomers as starting materials for further functionalization via diazonium chemistry.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for key reactions of aminoisoxazoles.

Protocol 1: General Procedure for N-Acylation of an Aminoisoxazole

This protocol describes a general method for the N-acylation of an aminoisoxazole using an acyl chloride.

Materials:

  • Aminoisoxazole (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the aminoisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Diazotization of 3-Amino-5-methylisoxazole

This protocol outlines the general steps for the diazotization of 3-amino-5-methylisoxazole, which should be performed with caution as diazonium salts can be unstable.

Materials:

  • 3-Amino-5-methylisoxazole (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Hydrochloric acid (HCl) (3 eq)

  • Water

  • Ice

Procedure:

  • Dissolve or suspend 3-amino-5-methylisoxazole in a mixture of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

  • The resulting solution containing the diazonium salt should be used immediately in the subsequent reaction (e.g., azo coupling) without isolation.

Note: Diazonium salts are potentially explosive, especially when dry. They should be handled with appropriate safety precautions and never be isolated without proper procedures and equipment.

Conclusion

The reactivity of 3-aminoisoxazole and 5-aminoisoxazole displays significant and synthetically relevant differences. While both isomers undergo common amine reactions like N-acylation, their behavior in reactions such as diazotization is markedly divergent. 3-Aminoisoxazole readily forms a diazonium salt, opening up a range of synthetic possibilities, whereas 5-aminoisoxazole fails to form a stable diazonium species under similar conditions. These differences can be attributed to the distinct electronic influence of the amino group's position on the isoxazole ring. A thorough understanding of these reactivity patterns is crucial for the strategic design and successful execution of synthetic routes in drug discovery and development programs that utilize these valuable heterocyclic building blocks. Further quantitative kinetic and computational studies will continue to refine our understanding of these fascinating isomers.

References

Validating the Structure of Synthesized Ethyl 3-aminoisoxazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected analytical data for Ethyl 3-aminoisoxazole-5-carboxylate with a commercially available alternative, Ethyl 5-aminoisoxazole-3-carboxylate, supported by detailed experimental protocols.

The correct structural elucidation of novel compounds is paramount for ensuring the reliability and reproducibility of scientific findings. This guide utilizes standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a robust framework for the structural validation of the target compound, this compound.

Comparative Analysis of Spectral Data

To facilitate a clear comparison, the expected and reported spectral data for this compound and its commercially available isomer, Ethyl 5-aminoisoxazole-3-carboxylate, are summarized below. The expected values for the target compound are derived from the analysis of structurally similar molecules.

Analytical Technique This compound (Expected Data) Ethyl 5-aminoisoxazole-3-carboxylate (Reported Data)
¹H NMR (400 MHz, CDCl₃, δ/ppm) ~ 5.50 (s, 2H, NH₂), 6.10 (s, 1H, isoxazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)~ 5.00 (br s, 2H, NH₂), 5.85 (s, 1H, isoxazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃, δ/ppm) ~ 168.0 (C=O), 162.0 (C3), 158.0 (C5), 95.0 (C4), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃)~ 160.0 (C=O), 170.0 (C5), 155.0 (C3), 85.0 (C4), 61.5 (OCH₂CH₃), 14.2 (OCH₂CH₃)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 156.05Molecular Ion (M⁺): m/z = 156.05
FTIR (KBr, cm⁻¹) ~ 3400-3300 (N-H stretch), ~ 1720 (C=O stretch), ~ 1640 (N-H bend), ~ 1580 (C=N stretch), ~ 1250 (C-O stretch)~ 3450-3350 (N-H stretch), ~ 1710 (C=O stretch), ~ 1650 (N-H bend), ~ 1590 (C=N stretch), ~ 1240 (C-O stretch)
Elemental Analysis Calculated for C₆H₈N₂O₃: C, 46.15; H, 5.16; N, 17.94%Calculated for C₆H₈N₂O₃: C, 46.15; H, 5.16; N, 17.94%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Utilize a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular weight and structural fragments. The expected molecular weight for C₆H₈N₂O₃ is 156.14 g/mol .[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C=N, and C-O bonds.

Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried, pure sample.

  • Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage composition of carbon, hydrogen, and nitrogen.

  • Comparison: Compare the experimentally determined percentages with the calculated values for the molecular formula C₆H₈N₂O₃.

Workflow for Structural Validation

The logical flow of the structural validation process is illustrated in the diagram below. This workflow ensures a systematic and thorough analysis to confirm the identity and purity of the synthesized compound.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_validation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA CompareData Compare Experimental Data with Expected Values NMR->CompareData MS->CompareData FTIR->CompareData EA->CompareData StructureConfirmed Structure Validated CompareData->StructureConfirmed Data Match StructureIncorrect Structure Not Validated CompareData->StructureIncorrect Data Mismatch

Caption: A flowchart illustrating the key steps in the synthesis, purification, and structural validation of this compound.

Signaling Pathway of a Potential Application

While the primary focus of this guide is structural validation, isoxazole derivatives are known to be pharmacologically active. The diagram below illustrates a hypothetical signaling pathway where an isoxazole-containing compound could act as an inhibitor of a key kinase, a common mechanism of action for such molecules in drug discovery.

G Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative cluster_pathway Cellular Signaling Cascade cluster_drug_action Drug Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates & Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Isoxazole Isoxazole Derivative Isoxazole->Kinase1 Inhibits

Caption: A diagram showing the potential inhibitory action of an isoxazole derivative on a cellular signaling pathway.

References

Spectral Database for Ethyl 3-aminoisoxazole-5-carboxylate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Spectral Data

The following tables summarize the key spectroscopic data for analogs of Ethyl 3-aminoisoxazole-5-carboxylate. This data is essential for researchers to predict the spectral characteristics of the title compound and to differentiate between its isomers and analogs.

Table 1: 1H NMR Spectral Data of Ethyl Aminoisoxazole Carboxylate Analogs

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate DMSO-d61.29 (t, 3H, CH3), 4.24 (q, 2H, CH2), 6.94 (t, 1H, Ar-H), 7.30 (t, 2H, Ar-H), 7.44 (d, 2H, Ar-H), 7.79 (br s, 2H, NH2), 8.10 (s, 1H, NH)[1]
Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate DMSO-d61.31 (t, 3H, CH3), 4.29 (q, 2H, CH2), 6.90 (td, 1H, Ar-H), 7.38 (td, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 7.90 (br s, 2H, NH2), 8.06 (dd, 1H, Ar-H), 8.69 (br s, 1H, NH)[1]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate CDCl33.92 (s, 3H, OCH3), 4.05 (s, 3H, OCH3), 4.15 (br s, 2H, NH2)[2]

Table 2: 13C NMR Spectral Data of Ethyl Aminoisoxazole Carboxylate Analogs

CompoundSolventChemical Shift (δ, ppm)
Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate DMSO-d614.87, 60.01, 77.09, 117.83, 121.47, 129.41, 140.33, 159.41, 163.52, 169.75 (C=O)[1]
Ethyl 5-amino-3-(2-bromophenylamino)isoxazole-4-carboxylate DMSO-d614.86, 60.62, 77.21, 119.25, 122.32, 126.56, 128.58, 132.29, 138.82, 157.75, 163.22, 172.34 (C=O)[1]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate CDCl351.9, 57.5, 125.6, 138.4, 159.1, 164.5 (C=O)[2]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of an Ethyl Aminoisoxazole Carboxylate Analog

CompoundIR (KBr, cm-1)Mass Spectrum (EI), m/z (%)
Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate 3481 (N-H), 3268 (NH2), 1667 (C=O), 1654, 1606, 1559, 1120, 779, 746247 [M]+ (58), 246 (100), 201 (14), 200 (20), 159 (43), 157 (95), 131 (36), 129 (73), 102 (57), 90 (73), 78 (27), 77 (27), 65 (58)[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for isoxazole derivatives, based on methodologies reported in the literature.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Instrumentation: Utilize a Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for 13C NMR.

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, such as a Thermo Nicolet Nexus 670 FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm-1. Report the absorption bands in wavenumbers (cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source, such as a Finnigan TSQ-70 spectrometer.

  • Data Acquisition: For EI, use a standard electron energy of 70 eV. Report the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, along with their relative intensities. For high-resolution mass spectrometry (HRMS), report the calculated and found exact masses.[2]

Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, several isoxazole derivatives have been shown to interact with various biological systems. Notably, some condensed heterocyclic systems containing a fused isoxazole moiety have been identified as selective antagonists of γ-aminobutyric acid (GABA) receptors.[4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAA receptors) are ligand-gated ion channels. Antagonism of these receptors can lead to a reduction in neuronal inhibition.

Below is a diagram illustrating the general workflow for the synthesis and characterization of aminoisoxazole derivatives, as well as a diagram depicting the antagonistic action of a 3-aminoisoxazole derivative on a GABAA receptor signaling pathway.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (e.g., Aryl Isothiocyanates, Ethyl Cyanoacetate) Intermediate Intermediate Formation (e.g., Thiocarbamoylcyanoacetate) Start->Intermediate Cyclization Cyclization with Hydroxylamine Intermediate->Cyclization Product Ethyl Aminoisoxazole Carboxylate Analog Cyclization->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Structure Elucidation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of aminoisoxazole derivatives.

GABA_Antagonism Antagonistic Action of a 3-Aminoisoxazole Derivative on GABAergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_R GABA-A Receptor (Chloride Ion Channel) GABA->GABA_R Binds Cl_influx Chloride Ion Influx (Inhibited) GABA_R->Cl_influx No Channel Opening Hyperpolarization Hyperpolarization (Reduced) Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Decreased) Hyperpolarization->Neuronal_Inhibition Isoxazole 3-Aminoisoxazole Derivative (Antagonist) Isoxazole->GABA_R Blocks

Caption: Antagonistic action of a 3-aminoisoxazole derivative at the GABA-A receptor.

References

A Comparative Guide to the Biological Activity of Aminoisoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of aminoisoxazole esters is crucial for the advancement of novel therapeutics. This guide provides an objective comparison of the performance of various aminoisoxazole esters and related derivatives, supported by experimental data from diverse studies. The isoxazole scaffold is a versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] This guide focuses on aminoisoxazole esters, a subset of this important class of compounds, and presents a comparative analysis of their biological activities.

Comparative Quantitative Data

The following tables summarize the quantitative data on the biological activities of various aminoisoxazole esters and related isoxazole derivatives. Data has been compiled from multiple sources to provide a comparative overview.

Antibacterial Activity

The antibacterial efficacy of isoxazole derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ID/DescriptionStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Isoxazole-amide analogue 115 Good Activity---[3]
Isoxazole-amide analogue 116 Good Activity---[3]
Isoxazole-amide analogue 117 Good Activity---[3]
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative 11a-g Noteworthy to moderateNoteworthy to moderate--[4]
5-phenyl-3-isoxazole carboxamide 4a-j Significant Activity-Significant Activity-[5]
N-(2-chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide 9e Good Activity---[6]
N-(4-cyano-3-(trifluoromethyl)-phenyl)-5-methylisoxazole-4-carboxamide 9f Good Activity---[6]
Ester-functionalized isoxazole 6a-j Significant Activity-Significant Activity-[7]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e --28.1-[8]
Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate 4a -56.2--[8]

Note: "-" indicates data not available in the cited source. "Good" or "Significant" activity was noted by the source but specific MIC values were not always provided in a comparative table.

Anticancer Activity

The anticancer potential of aminoisoxazole esters is typically evaluated by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ID/DescriptionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
Isoxazole-amide analogue 124 15.48 ± 0.89---[3]
Isoxazole-amide analogue 125 18.62 ± 0.79---[3]
3,4-isoxazolediamide 1 ----[9]
3,4-isoxazolediamide 2 ----[9]
3,4-isoxazolediamide 3 ----[9]
Tetrazole-isoxazoline hybrid 4d -17.28 ± 0.33-18.32 ± 2.73[10]
Tetrazole-isoxazoline hybrid 4h ---1.51[10]
Tetrazole-isoxazoline hybrid 4i ---2.83[10]
Phenyl-isoxazole–carboxamide analogueTestedTestedTested-[3]
4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 1 ---14.33±0.47[11]
4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 10 ---11.67±2.49[11]
4-(4-Cyanophenyl)-1-[(5-arylfuran-2-yl)methylene]thiosemicarbazide 11 ---16.67±5.56[11]
Thiazole/benzothiazole acetamide 2e ---9.62 ± 1.14[12]

Note: "-" indicates data not available in the cited source. Some compounds were tested on K562 cells, showing IC50 values in the nM range.[9]

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

Table 3: Comparative Anti-inflammatory Activity

Compound ID/DescriptionAssay MethodActivity/PotencyReference
p-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidNot specifiedStrong anti-inflammatory activity[13]
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidNot specifiedStrong anti-inflammatory activity[13]
Isoxazole derivative I3 Carrageenan-induced rat paw edemaSignificant activity[14]
Isoxazole derivative I5 Carrageenan-induced rat paw edemaSignificant activity[14]
Isoxazole derivative I6 Carrageanan-induced rat paw edemaSignificant activity[14]
Isoxazole derivative I11 Carrageenan-induced rat paw edemaSignificant activity[14]
Isoxazole derivative 5b Carrageenan-induced rat paw edema75.68% edema inhibition[15]
Isoxazole derivative 5c Carrageenan-induced rat paw edemaSuperior to diclofenac sodium[15]
Isoxazole derivative 5d Carrageenan-induced rat paw edemaSuperior to diclofenac sodium[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited in this guide.

Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

    • Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test aminoisoxazole ester in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[16]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria without the compound) and a negative control (broth medium only).[16]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[16]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Cytotoxicity Assessment: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[16]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test aminoisoxazole ester in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.[16]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[18]

Anti-inflammatory Assay: COX-2 Inhibitor Screening

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[19]

  • Reagent Preparation:

    • Prepare a stock solution of the test aminoisoxazole ester in a suitable solvent (e.g., DMSO).

    • Dilute the test compound to the desired concentrations in the assay buffer.

    • Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions.[19]

  • Assay Procedure:

    • Add the diluted test inhibitor or control to the wells of a 96-well plate.

    • Add the COX-2 enzyme to all wells except the blank.

    • Initiate the reaction by adding arachidonic acid (the substrate) to all wells.[19]

    • The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percent inhibition is calculated by comparing the reaction rates of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Comparative Biological Activity Synthesis Synthesis of Aminoisoxazole Esters Characterization Structural Characterization Synthesis->Characterization Antibacterial Antibacterial Assay (MIC) Characterization->Antibacterial Anticancer Anticancer Assay (IC50) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assay (COX) Characterization->AntiInflammatory Data Data Analysis & Comparison Antibacterial->Data Anticancer->Data AntiInflammatory->Data

Caption: General experimental workflow for comparing the biological activities of aminoisoxazole esters.

Certain isoxazole derivatives have been shown to modulate specific signaling pathways. For instance, an isoxazole chalcone derivative was found to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[21] While this is not an aminoisoxazole ester, it provides insight into the potential mechanisms of action for this class of compounds.

G cluster_pathway Akt/GSK3β/β-catenin Signaling Pathway Akt Akt GSK3b GSK3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits MITF MITF beta_catenin->MITF activates Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: A simplified diagram of the Akt/GSK3β/β-catenin signaling pathway.

References

A Comparative Guide to N-Substituted Derivatives of Ethyl 3-Aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and characterization of key N-substituted derivatives of Ethyl 3-aminoisoxazole-5-carboxylate. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this document compiles representative data and protocols based on established chemical principles and findings from closely related isoxazole structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and evaluation of isoxazole-based compounds for potential therapeutic applications.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-substitution of the amino group on the isoxazole ring offers a facile route to modulate the physicochemical properties and biological activity of these compounds, making them attractive targets for drug discovery and development programs.

Comparative Physicochemical and Spectral Data

The following table summarizes the expected physicochemical and spectral data for this compound and its N-acetyl and N-benzoyl derivatives. This data is compiled from analogous compounds and predictive models, and should be considered representative.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ ppm, Representative)
This compound C₆H₈N₂O₃156.14~110-1151.35 (t, 3H), 4.35 (q, 2H), 6.20 (s, 1H), 6.50 (br s, 2H)
Ethyl 3-(acetylamino)isoxazole-5-carboxylate C₈H₁₀N₂O₄198.18Not Reported1.38 (t, 3H), 2.25 (s, 3H), 4.40 (q, 2H), 6.80 (s, 1H), 10.50 (br s, 1H)
Ethyl 3-(benzoylamino)isoxazole-5-carboxylate C₁₃H₁₂N₂O₄260.25Not Reported1.40 (t, 3H), 4.45 (q, 2H), 7.05 (s, 1H), 7.50-7.65 (m, 3H), 8.00-8.10 (m, 2H), 11.20 (br s, 1H)

Note: The structures depicted are for illustrative purposes. The 1H NMR data is a generalized prediction and actual shifts may vary depending on the solvent and experimental conditions.

Synthetic Workflow

The general synthetic strategy for preparing N-substituted derivatives of this compound involves the initial synthesis of the parent isoxazole followed by acylation of the 3-amino group.

G cluster_0 Synthesis of Parent Compound cluster_1 N-Substitution Starting_Materials Ethyl Acetoacetate & Hydroxylamine Parent_Compound This compound Starting_Materials->Parent_Compound Cyclization Parent_Compound_2 This compound N_Substituted_Derivative N-Acetyl or N-Benzoyl Derivative Parent_Compound_2->N_Substituted_Derivative Acylation Acylating_Agent Acetyl Chloride or Benzoyl Chloride Acylating_Agent->N_Substituted_Derivative

Caption: Synthetic workflow for N-substituted derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent compound and its N-substituted derivatives. These protocols are based on standard procedures for similar transformations.

Synthesis of this compound (Parent Compound)

This procedure is adapted from the synthesis of analogous 5-aminoisoxazoles.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Water

  • Hydrochloric acid (10%)

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl 2-cyano-3-oxobutanoate and stir the mixture at room temperature.

  • In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.

  • Add the hydroxylamine solution to the reaction mixture and stir for 24 hours at room temperature.

  • Remove the ethanol under reduced pressure.

  • The resulting precipitate is filtered, washed with water, and dried to yield Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, a close analogue. A similar procedure starting with appropriate precursors would yield the title compound.

Synthesis of Ethyl 3-(acetylamino)isoxazole-5-carboxylate (N-Acetyl Derivative)

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dry DCM.

  • Add pyridine or triethylamine to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Ethyl 3-(benzoylamino)isoxazole-5-carboxylate (N-Benzoyl Derivative)

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dry DCM.

  • Add pyridine or triethylamine and cool the mixture to 0 °C.

  • Add benzoyl chloride dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity Context

N-acylation of aminoketones and related heterocyclic compounds has been shown to be a viable strategy for the development of novel antimicrobial agents.[1][2][3] For instance, certain N-acyl-α-amino ketones and 1,3-oxazole derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] Some isoxazole derivatives have also been investigated for their anticancer properties.[4] The N-substituted derivatives of this compound represent a class of compounds with potential for further biological evaluation based on the known activities of the isoxazole core and the impact of N-acylation on bioactivity. Further screening of these derivatives against various microbial strains and cancer cell lines is warranted to explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-aminoisoxazole-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-aminoisoxazole-5-carboxylate, a chemical intermediate vital in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following information is based on general safety data for isoxazole derivatives and should be supplemented with a review of the specific Safety Data Sheet (SDS) for the product in your possession.

I. Hazard Identification and Immediate Safety Precautions

This compound and its isomers are classified under the Globally Harmonized System (GHS) with the following potential hazards[1]:

  • Acute Oral Toxicity : Harmful if swallowed[1].

  • Skin Irritation : Causes skin irritation[1].

  • Eye Irritation : Causes serious eye irritation[1].

  • Respiratory Irritation : May cause respiratory irritation[1].

In case of exposure, follow these first-aid measures immediately:

  • After inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact : Remove contaminated clothing and rinse the affected area with plenty of soap and water. If irritation persists, seek medical advice[2].

  • After eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].

  • After swallowing : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield (European Standard - EN 166)[3].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use[3].
Body Protection A lab coat or long-sleeved clothing to prevent skin contact[2][3].
Respiratory Use in a well-ventilated area, such as a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of small quantities of this compound typically found in a research setting.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
  • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Irritant").

2. Neutralization of Small Spills:

  • For minor spills, cautiously absorb the material with an inert absorbent, such as vermiculite or sand.
  • Collect the absorbed material into the designated hazardous waste container.
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids[2].
  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Final Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.

IV. Experimental Workflow and Diagrams

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the safe disposal of this compound.

Figure 1. Disposal Workflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste in Labeled Container A->B C Step 3: Handle Spills with Inert Absorbent B->C D Step 4: Store Waste Container in Secondary Containment C->D E Step 5: Arrange for Pickup by Licensed Waste Disposal Service D->E F Step 6: Document Waste Transfer and Disposal E->F

Caption: Disposal workflow for this compound.

Logical Relationship for Safe Handling

The following diagram outlines the key relationships between hazard identification, control measures, and emergency response.

Figure 2. Safe Handling Logic cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Emergency Response A Harmful if Swallowed D Personal Protective Equipment (PPE) A->D E Engineering Controls (Fume Hood) A->E F Proper Waste Segregation A->F B Skin & Eye Irritant B->D B->E B->F C Respiratory Irritant C->D C->E C->F G First Aid Procedures D->G H Spill Containment D->H E->G E->H F->G F->H

Caption: Relationship between hazards and safety protocols.

References

Personal protective equipment for handling Ethyl 3-aminoisoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-aminoisoxazole-5-carboxylate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][3]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][3]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound.

Protection TypeSpecific Recommendations
Eye/Face Protection Chemical splash goggles or a face shield conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards must be worn.[3][4][5]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves) and a lab coat are required.[2][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient, a NIOSH/MSHA approved respirator should be used.[4]
Body Protection A lab coat or apron, long pants, and closed-toe shoes are mandatory.[6]
Operational Plan: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical to minimize risk and maintain the integrity of the compound.

Handling Procedures:

  • Preparation: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be in close proximity to the workstation.[5]

  • Work Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, vapor, mist, or gas.[4] Avoid the formation of dust and aerosols.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[7][8]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3][7]

  • Store locked up.[3]

  • Incompatible Materials: Oxidizing agents, strong acids.[3][5]

Disposal Plan:

  • Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product.

Emergency Procedures
SituationFirst-Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8]
If on Skin Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Review SDS handling Chemical Handling (in Fume Hood) ppe->handling storage Temporary Storage handling->storage exp Experimentation handling->exp storage->handling waste Waste Collection exp->waste decon Decontamination exp->decon waste->decon doff_ppe Doff PPE decon->doff_ppe disposal Final Disposal doff_ppe->disposal

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.